Product packaging for 2-Amino-4-chloro-5-methylbenzonitrile(Cat. No.:CAS No. 289686-80-2)

2-Amino-4-chloro-5-methylbenzonitrile

Cat. No.: B1278621
CAS No.: 289686-80-2
M. Wt: 166.61 g/mol
InChI Key: UUWBRWXXBHDPMM-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B1278621 2-Amino-4-chloro-5-methylbenzonitrile CAS No. 289686-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWBRWXXBHDPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445987
Record name 2-Amino-4-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289686-80-2
Record name 2-Amino-4-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines a plausible synthetic protocol, and explores its significant role in drug discovery, particularly as a scaffold for developing negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). A detailed visualization of the mGluR5 signaling pathway is also presented to contextualize its pharmacological relevance.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 289686-80-2[1]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
Appearance Yellow solid[2]
Storage Temperature 0-8°C[2]

Synthesis Protocol

Step 1: Chlorination of 2-amino-5-methylbenzoic acid

  • In a well-ventilated fume hood, dissolve 2-amino-5-methylbenzoic acid in a suitable anhydrous solvent such as dichloromethane.

  • Slowly add a chlorinating agent, for example, N-chlorosuccinimide (NCS), to the solution while stirring at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-amino-4-chloro-5-methylbenzoic acid.

Step 2: Amidation of 2-amino-4-chloro-5-methylbenzoic acid

  • The crude 2-amino-4-chloro-5-methylbenzoic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

  • The resulting acyl chloride is then carefully added to a cooled concentrated ammonium hydroxide solution to form 2-amino-4-chloro-5-methylbenzamide.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Dehydration to this compound

  • The 2-amino-4-chloro-5-methylbenzamide is mixed with a dehydrating agent such as phosphorus pentoxide or cyanuric chloride.

  • The mixture is gently heated under vacuum.

  • The product, this compound, is collected as a distillate and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the proposed experimental workflow for the synthesis.

G Proposed Synthesis Workflow A 2-amino-5-methylbenzoic acid B Chlorination (e.g., NCS) A->B C 2-amino-4-chloro-5-methylbenzoic acid B->C D Amidation (1. SOCl2, 2. NH4OH) C->D E 2-amino-4-chloro-5-methylbenzamide D->E F Dehydration (e.g., P2O5) E->F G This compound F->G

Proposed Synthesis Workflow

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various bioactive molecules.[2] Its structural motif is found in compounds developed as anti-cancer agents and agrochemicals.[2]

A significant application of this chemical scaffold is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal signaling and has been implicated in various neurological and psychiatric disorders.

The mGluR5 Signaling Pathway

mGluR5 is a Gq/11-coupled receptor.[3][4] Upon activation by its endogenous ligand, glutamate, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[3][5] Negative allosteric modulators that are synthesized using this compound derivatives can bind to a site on the receptor distinct from the glutamate binding site and reduce its response to glutamate.

The canonical mGluR5 signaling pathway is depicted in the diagram below.

G mGluR5 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER IP3 Receptor IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK activates Ca Ca2+ Ca->PKC co-activates Cellular_Response Cellular Response (e.g., Gene Transcription, Synaptic Plasticity) MAPK->Cellular_Response leads to ER->Ca releases Glutamate Glutamate Glutamate->mGluR5 activates NAM Negative Allosteric Modulator NAM->mGluR5 inhibits

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate leads to the activation of the Gq/11 G-protein.[3] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol.[4][5] The increased cytosolic calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to changes in gene expression and synaptic plasticity.[3][6]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility as a precursor for the synthesis of mGluR5 negative allosteric modulators highlights its importance in the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and pharmacological context to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzonitrile: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including an amino group, a chloro substituent, and a nitrile moiety on a toluene backbone, make it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound, with a particular focus on its role in the discovery of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and characterization, along with a visualization of a relevant signaling pathway, are presented to support further research and development in this area.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇ClN₂, is a yellow solid organic compound.[1] Its structure consists of a benzene ring substituted with an amino group at position 2, a chlorine atom at position 4, a methyl group at position 5, and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 289686-80-2[1]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 98%[1]
Storage Conditions Store at 0-8°C[1]
Synonyms 2-Cyano-5-chloro-4-methylaniline[2]

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons (2H), methyl protons (3H, singlet), and amino protons (2H, broad singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the various substituents.
¹³C NMR Aromatic carbons, a methyl carbon, and a nitrile carbon. The chemical shifts will be characteristic of the substituted benzene ring.
FTIR (cm⁻¹) N-H stretching (from the amino group, typically around 3300-3500 cm⁻¹), C≡N stretching (from the nitrile group, around 2210-2260 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring and methyl group.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight of the compound (166.61), along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the established synthesis of structurally similar compounds, such as 2-amino-5-chlorobenzonitrile. The general strategy involves the chlorination of an appropriate aminotoluene derivative, followed by formylation of the amino group, conversion to the corresponding amide, and subsequent dehydration to the nitrile.

Workflow for the Synthesis of this compound

G Start Start with 2-Amino-5-methylaniline Chlorination Chlorination (e.g., with SO2Cl2) Start->Chlorination Intermediate1 2-Amino-4-chloro-5-methylaniline Chlorination->Intermediate1 Formylation Formylation of Amino Group (e.g., with Formic Acid) Intermediate1->Formylation Intermediate2 N-(4-chloro-5-methyl-2-cyanophenyl)formamide Formylation->Intermediate2 Dehydration Dehydration (e.g., with P2O5 or POCl3) Intermediate2->Dehydration Product This compound Dehydration->Product

Caption: A potential synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Chlorination: To a solution of 2-amino-5-methylaniline in a suitable solvent (e.g., dichloromethane), slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) at a controlled temperature (e.g., 0°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up by washing with an aqueous solution of sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate and solvent evaporation to yield 2-amino-4-chloro-5-methylaniline.

  • Formylation: The resulting 2-amino-4-chloro-5-methylaniline is refluxed with an excess of formic acid. After the reaction is complete, the excess formic acid is removed under reduced pressure. The residue is then treated with water, and the precipitated product, N-(4-chloro-5-methyl-2-aminophenyl)formamide, is collected by filtration.

  • Dehydration: The formamide intermediate is then subjected to dehydration to form the nitrile. This can be achieved by heating with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the proton and carbon framework of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained to identify the characteristic functional groups, particularly the amino (N-H) and nitrile (C≡N) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point Analysis: The melting point of the purified compound should be determined and compared with literature values if available.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those with demonstrated anticancer activity. The 2-aminobenzonitrile scaffold is a key component in the development of kinase inhibitors.

Kinase Inhibitors in Cancer Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern cancer drug discovery.

Derivatives of 2-aminobenzonitrile have been shown to be effective inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/AKT/mTOR pathway.

Signaling Pathway Targeted by 2-Aminobenzonitrile Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Aminobenzonitrile Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzonitrile derivatives.

The diagram above illustrates how derivatives of 2-aminobenzonitrile can act as kinase inhibitors. By binding to the ATP-binding site of receptor tyrosine kinases like VEGFR and EGFR, or intracellular kinases like PI3K, these compounds can block the downstream signaling cascade that leads to cell proliferation and survival. This mechanism of action makes them promising candidates for the development of targeted cancer therapies.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of potent kinase inhibitors highlights its importance for researchers and drug development professionals. The information provided in this technical guide, including its molecular properties, a plausible synthetic route, and its role in targeting cancer signaling pathways, serves as a valuable resource for advancing the discovery and development of novel therapeutics based on this promising chemical scaffold. Further investigation into the synthesis of a broader range of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, properties, synthetic approaches, and key applications, presenting data in a structured and accessible format.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is This compound . It is also known by several synonyms in commercial and research contexts.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name This compound
Synonyms 2-Cyano-5-chloro-4-methylaniline[1]
5-chloro-2-cyano-4-methylaniline[1]
Benzonitrile, 2-amino-4-chloro-5-methyl-

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
CAS Number 289686-80-2[1][2]
Molecular Formula C8H7ClN2[1][2]
Molecular Weight 166.61 g/mol [1][2]
Exact Mass 166.03000 u[1][2]
XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 49.8 Ų[3]
InChI Key UUWBRWXXBHDPMM-UHFFFAOYSA-N[1]

Applications in Research and Industry

This compound is a valuable building block in organic synthesis.[4] Its unique structure makes it an important intermediate in the production of a variety of bioactive molecules.

  • Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[4]

  • Agrochemicals : It is utilized in the formulation of herbicides and pesticides.[4]

  • Material Science : Researchers are exploring its potential in creating advanced materials, such as polymers with enhanced thermal stability.[4]

  • Dyes and Pigments : The compound contributes to the creation of vibrant colors in dyes and pigments.[4]

G A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E Dyes & Pigments A->E

Figure 1: Key application areas of this compound.

Experimental Protocols: A Representative Synthesis

Step 1: Ring Chlorination of Anthranilic Acid The synthesis begins with the electrophilic aromatic substitution of anthranilic acid. A chlorinating agent, such as sulfuryl chloride, is used to introduce a chlorine atom onto the aromatic ring, yielding 5-chloroanthranilic acid.[5]

Step 2: Formation of the Acid Chloride The resulting 5-chloroanthranilic acid is then converted to its corresponding acid chloride. This is typically achieved by reacting it with thionyl chloride.[5]

Step 3: Amination to 2-Amino-5-chlorobenzamide The acid chloride is subsequently treated with aqueous ammonia. This nucleophilic acyl substitution reaction replaces the chloride with an amino group, forming 2-amino-5-chlorobenzamide.[5]

Step 4: Dehydration to 2-Amino-5-chlorobenzonitrile In the final step, the primary amide is dehydrated to form the nitrile. A strong dehydrating agent, such as phosphorus pentoxide (P2O5), is employed for this transformation to yield the final product, 2-amino-5-chlorobenzonitrile.[5][6]

G A Anthranilic Acid Precursor B Step 1: Chlorination (e.g., SO₂Cl₂) A->B C Substituted Chloroanthranilic Acid B->C D Step 2: Acid Chloride Formation (e.g., SOCl₂) C->D E Substituted Chloroanthraniloyl Chloride D->E F Step 3: Amination (e.g., NH₄OH) E->F G Substituted Chlorobenzamide F->G H Step 4: Dehydration (e.g., P₂O₅) G->H I Substituted Aminochlorobenzonitrile H->I

Figure 2: Representative workflow for the synthesis of a substituted aminobenzonitrile.

Further Reactions and Synthetic Utility

The class of 2-aminobenzonitriles, including the title compound, are versatile reagents for constructing more complex heterocyclic systems. For instance, they can undergo base-promoted, transition-metal-free reactions with ynones to afford multisubstituted 4-aminoquinolines in good to excellent yields.[7] This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular annulation.[7] This highlights the utility of this compound as a precursor for generating libraries of quinoline-based compounds, which are of significant interest in medicinal chemistry.

References

Unveiling 2-Amino-4-chloro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-methylbenzonitrile, a substituted benzonitrile derivative, holds a significant position in the landscape of modern synthetic chemistry. With the Chemical Abstracts Service (CAS) number 289686-80-2 and a molecular formula of C8H7ClN2, this compound serves as a pivotal intermediate in the creation of a diverse array of bioactive molecules. Its strategic importance is particularly noted in the pharmaceutical and agrochemical sectors, where it contributes to the development of novel therapeutic agents and crop protection solutions. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning this compound, with a focus on its synthesis, known applications, and the biological evaluation of its derivatives. While the specific historical details of its initial discovery remain elusive in publicly accessible records, this document consolidates the current understanding of this versatile chemical entity.

Introduction

This compound is a multifaceted chemical intermediate recognized for its utility in the synthesis of complex organic molecules.[1] Its structure, featuring an amino group, a chloro substituent, a methyl group, and a nitrile functional group on a benzene ring, offers multiple reaction sites for chemical modification. This versatility has made it a valuable building block in the development of pharmaceuticals, particularly in the realm of anti-cancer agents, as well as in the formulation of herbicides and pesticides.[1] The compound is also explored in material science for creating advanced polymers and in the production of vibrant dyes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 289686-80-2[2]
Molecular Formula C8H7ClN2[2]
Molecular Weight 166.61 g/mol [2]
Appearance Yellow solid[1]
Purity ≥ 98%[1]

Synthesis and Experimental Protocols

While a definitive, detailed experimental protocol for the first synthesis of this compound is not explicitly documented in the available literature, synthetic routes for structurally analogous compounds provide valuable insights into its potential preparation methods. The synthesis of substituted aminobenzonitriles often involves multi-step reaction sequences.

For instance, the preparation of a related compound, 2-amino-5-chlorobenzonitrile, has been reported to proceed through a four-step synthesis starting from anthranilic acid.[3] This process involves:

  • Ring Chlorination: Treatment of anthranilic acid with sulfuryl chloride to yield 5-chloroanthranilic acid.[3]

  • Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride using thionyl chloride.[3]

  • Amidation: Reaction of the acid chloride with liquor ammonia to produce 2-amino-5-chlorobenzamide.[3]

  • Dehydration: Finally, dehydration of the amide using a powerful dehydrating agent like phosphorus pentoxide (P2O5) to afford the desired 2-amino-5-chlorobenzonitrile.[3]

A patent for the preparation of 4-amino-2-chlorobenzonitrile describes a method involving the reduction of 2-chloro-4-nitrobenzonitrile.[4] This reaction utilizes stannous chloride in concentrated hydrochloric acid.[4]

Based on these established methodologies, a plausible synthetic pathway for this compound can be conceptualized.

Synthesis_Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start Substituted Toluene Derivative step1 Nitration start->step1 HNO3/H2SO4 step2 Chlorination step1->step2 Cl2, Lewis Acid step3 Reduction of Nitro Group step2->step3 e.g., SnCl2/HCl product This compound step3->product e.g., Sandmeyer Reaction step4 Introduction of Nitrile Group

Caption: Plausible synthetic pathway for this compound.

Applications in Research and Development

The primary application of this compound lies in its role as a key intermediate for synthesizing more complex molecules with potential biological activity.

Pharmaceutical Research

Derivatives of this compound are actively investigated in medicinal chemistry. For example, triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists for potential use in cancer immunotherapy.[5] Although this study does not use the exact title compound, it highlights the utility of the methylbenzonitrile scaffold in drug design.

Agrochemical Development

This compound serves as a building block in the formulation of herbicides and pesticides, contributing to the development of effective crop protection agents.[1]

Biological Evaluation of Derivatives

While there is no specific biological data available for this compound itself, studies on related structures provide insights into the potential biological activities of its derivatives. For instance, various (±)-α-amino nitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] Furthermore, a series of 2,4-diaminopyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors for their potential anticancer activity.[7]

Conclusion

References

2-Amino-4-chloro-5-methylbenzonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety of 2-Amino-4-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for this compound (CAS No: 289686-80-2). It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer or supplier. Safety data for this specific compound is limited, and appropriate laboratory safety practices should always be followed.

Chemical Identification and Physical Properties

This compound is a substituted benzonitrile that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research and development, particularly in the creation of anti-cancer agents and pesticides, necessitates a thorough understanding of its safety profile.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 289686-80-2[1][2]
Molecular Formula C₈H₇ClN₂[1][2][3]
Molecular Weight 166.61 g/mol [1][2][3]
Appearance Yellow solid[1]
Purity ≥ 98%[1]
PSA (Polar Surface Area) 49.8 Ų[2]
XLogP3 2.68348[2]
Storage Temperature 0-8°C[1]

Hazard Identification and Toxicological Information

As of the latest review of available literature and safety data sheets, there is limited specific toxicological information for this compound. One supplier notes "no data available" for GHS classification, hazard statements, and precautionary statements.[2] Another provides no specific warnings.[1]

Due to the absence of direct toxicological data, a precautionary approach is warranted. The chemical structure, containing an amino group, a chloro group, and a nitrile group on a benzene ring, suggests that the compound should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.

For context, a structurally similar compound, 2-Amino-4-chlorobenzonitrile (CAS No: 38487-86-4), is classified with the following hazards:

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2)

  • Specific target organ toxicity — single exposure (Respiratory system) (Category 3)

It is crucial to note that this information is for a different, albeit structurally related, compound and should be used for informational purposes only. It does not represent a formal hazard classification for this compound.

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure laboratory safety.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[2]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Process Controls: Avoid the formation of dust and aerosols.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] A storage temperature of 0-8°C is recommended.[1]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[2] While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents.

Emergency and First Aid Procedures

The following are general first aid recommendations. In case of exposure, seek immediate medical attention and provide the attending physician with the compound's Safety Data Sheet.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Workflows and Logical Relationships

The following diagrams illustrate standard workflows for handling chemical compounds of this nature and the logical steps for risk assessment.

ChemicalHandlingWorkflow A Review SDS and Perform Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste According to Regulations F->G H Remove PPE and Wash Hands G->H

Caption: A standard workflow for handling chemical reagents.

FirstAidResponse Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action1 Move to Fresh Air Inhalation->Action1 Action2 Flush with Water (15+ min) Skin->Action2 Eye->Action2 Action3 Rinse Mouth with Water Ingestion->Action3 End Seek Immediate Medical Attention Action1->End Action2->End Action3->End

Caption: Logical flow of first aid response to chemical exposure.

Conclusion

While this compound is a valuable building block in chemical synthesis, the publicly available safety and toxicological data for this specific compound is sparse. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this chemical with a high degree of caution, adhering to stringent safety protocols and utilizing appropriate personal protective equipment. All laboratory activities involving this compound should be preceded by a thorough risk assessment, and emergency procedures should be clearly understood by all personnel.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for biologically active molecules. This document provides detailed protocols for the synthesis of two important classes of derivatives: quinazolines and pyrazoles. Quinazoline derivatives are of particular interest due to their potent activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a key target in oncology.[2][3][4] Pyrazole derivatives also exhibit a wide range of biological activities and are valuable pharmacophores.

These application notes provide detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthesis of 7-chloro-6-methyl-2,4-diaminoquinazoline: A Potential EGFR Kinase Inhibitor

The synthesis of 2,4-diaminoquinazoline derivatives from anthranilonitriles is a well-established method for generating potent inhibitors of EGFR.[5][6] The following protocol outlines the synthesis of 7-chloro-6-methyl-2,4-diaminoquinazoline from this compound.

Experimental Protocol: Synthesis of 7-chloro-6-methyl-2,4-diaminoquinazoline

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of anhydrous ethanol), add this compound (1.67 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).

  • The reaction mixture is heated to reflux with constant stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and then with distilled water to remove any unreacted starting materials and inorganic salts.

  • The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 7-chloro-6-methyl-2,4-diaminoquinazoline.

  • The final product is dried under vacuum.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the quinazoline ring, the methyl group, and the amino groups.

  • ¹³C NMR: Peaks for the carbon atoms of the quinazoline core, the methyl group, and the carbons bearing the amino groups.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, C=N stretching of the quinazoline ring, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7-chloro-6-methyl-2,4-diaminoquinazolineC₉H₉ClN₄208.65~85>300

Note: The yield and melting point are estimated based on similar reported syntheses.

Synthetic Workflow Diagram

G start This compound + Guanidine HCl reagents NaOEt, Ethanol start->reagents reaction Reflux, 8h reagents->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product 7-chloro-6-methyl-2,4-diaminoquinazoline purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G start This compound step1_reagents DMF-DMA, Toluene start->step1_reagents step1_reaction Reflux, 4h step1_reagents->step1_reaction intermediate Enaminonitrile Intermediate step1_reaction->intermediate step2_reagents Hydrazine Hydrate, Ethanol intermediate->step2_reagents step2_reaction Reflux, 6h step2_reagents->step2_reaction workup Cooling, Filtration & Recrystallization step2_reaction->workup product 3,5-Diamino-4-(4-chloro-5-methyl-2-cyanophenyl)pyrazole workup->product

References

Application Notes and Protocols: 2-Amino-4-chloro-5-methylbenzonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4-chloro-5-methylbenzonitrile as a key starting material in the synthesis of targeted therapeutics, specifically focusing on the preparation of Bruton's tyrosine kinase (BTK) inhibitors. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its application in pharmaceutical research and development.

Introduction

This compound is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1] Its unique substitution pattern, featuring an amine, a chloro group, a methyl group, and a nitrile moiety, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This intermediate is particularly valuable in the synthesis of BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[1][2]

This document outlines the application of this compound in the synthesis of key intermediates for Acalabrutinib and Zanubrutinib, two potent and selective BTK inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 289686-80-2[3]
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
Appearance Off-white to pale yellow crystalline powder[4]
Purity ≥98%[4]

Applications in the Synthesis of BTK Inhibitors

This compound is a strategic starting material for the synthesis of the core heterocyclic structures of several BTK inhibitors. Its chemical structure allows for the elaboration into complex scaffolds like the imidazo[1,5-a]pyrazine core of Acalabrutinib and the pyrazolo[1,5-a]pyrimidine core of Zanubrutinib.

Proposed Synthesis of Acalabrutinib Intermediate

A plausible synthetic route starting from this compound to a key intermediate of Acalabrutinib, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, is outlined below. This proposed pathway is based on established organic chemistry principles and analogous reactions found in the literature.

G cluster_0 Synthesis of Acalabrutinib Intermediate A This compound B N-(5-cyano-2-methyl-4-nitrophenyl)acetamide A->B Nitration & Acetylation C N-(4-amino-5-cyano-2-methylphenyl)acetamide B->C Reduction D 4-Amino-5-cyano-2-methyl-N-(pyridin-2-yl)benzamide C->D Amide Formation E Key Acalabrutinib Intermediate (imidazo[1,5-a]pyrazine core) D->E Cyclization & Elaboration G cluster_0 BCR Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BTK->RAS_RAF_MEK_ERK IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC Gene_Expression Gene Expression (Proliferation, Survival) Calcium->Gene_Expression NFkB NF-κB Pathway PKC->NFkB RAS_RAF_MEK_ERK->Gene_Expression NFkB->Gene_Expression BTKi BTK Inhibitors (Acalabrutinib, Zanubrutinib) BTKi->BTK Inhibition

References

Application Notes: The Role of 2-Amino-4-chloro-5-methylbenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a versatile chemical intermediate with significant applications in the agrochemical industry.[1] Its unique structure, featuring an amino group, a nitrile group, and chlorine and methyl substituents on the benzene ring, makes it a valuable building block for the synthesis of a variety of pesticides, including herbicides and insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical compounds.

Key Application: Intermediate in the Synthesis of the Anthelmintic Agent Closantel

A primary application of this compound is as a precursor in the synthesis of the broad-spectrum anthelmintic drug, Closantel. Closantel is effective against various parasitic nematodes and is a critical component in veterinary medicine. The synthesis involves the initial formation of a key intermediate, (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile, which is subsequently used to construct the final Closantel molecule.[2][3]

Reaction Pathway for Closantel Synthesis

The overall synthetic route from this compound to Closantel is a multi-step process. The initial key step is the condensation of this compound with p-chlorobenzyl cyanide to form the acetonitrile intermediate. This intermediate is then further reacted to yield the final product.

Closantel_Synthesis A 2-Amino-4-chloro- 5-methylbenzonitrile C (4-amino-2-chloro-5-methyl-phenyl)- α-(4-chlorophenyl)acetonitrile A->C B p-Chlorobenzyl cyanide B->C E Closantel C->E D 3,5-Diiodosalicylic acid D->E

Figure 1: Synthetic pathway to Closantel.

Experimental Protocols

1. Synthesis of (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile

This protocol is adapted from patented industrial processes, which typically start from the corresponding nitro compound and perform an in-situ reduction. This procedure begins directly with the amino compound.

Materials:

  • This compound

  • p-Chlorobenzyl cyanide

  • Potassium hydroxide (or other strong base)

  • Methanol (or other suitable alcohol)

  • Toluene

  • Hydrochloric acid (for workup)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve potassium hydroxide in methanol.

  • To this solution, add this compound and p-chlorobenzyl cyanide.

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture and neutralize with hydrochloric acid.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

2. Synthesis of Closantel from (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile

Materials:

  • (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile

  • 3,5-Diiodosalicylic acid

  • Phosphorus trichloride (or other coupling agent)

  • Toluene (or other suitable solvent)

Procedure:

  • In a reaction vessel, dissolve (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile in toluene.

  • Add 3,5-diiodosalicylic acid to the solution.

  • Slowly add phosphorus trichloride to the mixture while maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Closantel.

  • The crude product can be purified by recrystallization.

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of the Acetonitrile Intermediate

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₈H₇ClN₂166.61Starting Material
p-Chlorobenzyl cyanideC₈H₆ClN151.60Reagent
(4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrileC₁₅H₁₂Cl₂N₂291.18Product

Table 2: Typical Reaction Parameters and Yields (Estimated based on related syntheses)

ParameterValue
Reaction Temperature60-80 °C
Reaction Time4-8 hours
SolventMethanol/Toluene
BasePotassium Hydroxide
Yield of Acetonitrile Intermediate85-95%
Yield of Closantel80-90%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the acetonitrile intermediate.

Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve base in solvent B Add reactants: This compound and p-Chlorobenzyl cyanide A->B C Heat to reflux and monitor B->C D Cool and neutralize C->D E Filter precipitated product D->E F Wash with water E->F G Dry under vacuum F->G H Recrystallize for purification G->H

Figure 2: Workflow for intermediate synthesis.

Conclusion

This compound is a crucial intermediate in the synthesis of the anthelmintic agent Closantel. The provided protocols and data offer a foundational understanding for researchers and professionals in the agrochemical field to utilize this compound effectively in their synthetic endeavors. The straightforward condensation reaction to form the key acetonitrile intermediate, followed by further elaboration, highlights a practical route to a commercially significant agrochemical.

References

Application Notes and Protocols: Reactions of 2-Amino-4-chloro-5-methylbenzonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Amino-4-chloro-5-methylbenzonitrile with various electrophiles. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established synthetic methodologies for similarly substituted anilines and provide a foundation for the development of novel derivatives.

Overview of Reactivity

This compound possesses two primary sites for electrophilic attack: the amino group and the aromatic ring. The amino group, being a strong activating group, readily reacts with a variety of electrophiles. The aromatic ring can also undergo electrophilic substitution, with the position of attack directed by the existing substituents.

General Reaction Scheme:

Caption: General reaction pathways for this compound with electrophiles.

N-Acylation Reactions

The amino group of this compound can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These derivatives are important intermediates for the synthesis of various heterocyclic compounds, including quinazolinones.

Experimental Protocol: Synthesis of N-(5-chloro-2-cyano-4-methylphenyl)acetamide

This protocol is adapted from standard acylation procedures for anilines.

Workflow Diagram:

start Start dissolve Dissolve this compound and triethylamine in dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_acetyl_chloride Add acetyl chloride dropwise cool->add_acetyl_chloride react Stir at room temperature add_acetyl_chloride->react workup Aqueous work-up react->workup purify Purify by column chromatography workup->purify end Obtain N-(5-chloro-2-cyano-4-methylphenyl)acetamide purify->end

Caption: Workflow for the N-acylation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound166.61101.67 g
Acetyl chloride78.50120.86 mL
Triethylamine101.19152.09 mL
Dichloromethane (DCM)--50 mL
1 M Hydrochloric acid--20 mL
Saturated sodium bicarbonate solution--20 mL
Brine--20 mL
Anhydrous sodium sulfate---

Procedure:

  • Dissolve this compound (1.67 g, 10 mmol) and triethylamine (2.09 mL, 15 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (0.86 mL, 12 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(5-chloro-2-cyano-4-methylphenyl)acetamide.

Expected Results:

ProductYield (%)Physical State
N-(5-chloro-2-cyano-4-methylphenyl)acetamide85-95White solid

N-Sulfonylation Reactions

Reaction with sulfonyl chlorides provides N-sulfonylated derivatives, which are precursors to various biologically active compounds, including sulfonamides. The synthesis of the fungicide cyazofamid, for instance, involves the N-sulfonylation of a related imidazole derivative.[2][3]

Experimental Protocol: Synthesis of N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide

This protocol is based on the sulfonylation step in the synthesis of cyazofamid.[2][3]

Workflow Diagram:

start Start suspend Suspend this compound and potassium carbonate in ethyl acetate start->suspend heat Heat to reflux suspend->heat add_sulfamoyl_chloride Add N,N-dimethylsulfamoyl chloride heat->add_sulfamoyl_chloride react Continue refluxing add_sulfamoyl_chloride->react cool Cool to room temperature react->cool workup Aqueous work-up and filtration cool->workup recrystallize Recrystallize from ethanol workup->recrystallize end Obtain N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide recrystallize->end

Caption: Workflow for the N-sulfonylation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound166.61101.67 g
N,N-Dimethylsulfamoyl chloride143.57121.72 g
Potassium carbonate (anhydrous)138.21202.76 g
Ethyl acetate--50 mL
Water--30 mL
Ethanol--As needed

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.67 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in ethyl acetate (50 mL).

  • Heat the mixture to reflux.

  • Add N,N-dimethylsulfamoyl chloride (1.72 g, 12 mmol) portion-wise to the refluxing suspension.

  • Continue refluxing for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (30 mL) and stir for 15 minutes.

  • Filter the solid precipitate, wash with water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide.

Expected Results:

ProductYield (%)Physical State
N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide80-90Crystalline solid

Cyclization Reactions to form Quinazolines

This compound is an excellent precursor for the synthesis of substituted quinazolines, a class of compounds with a wide range of biological activities. A common method involves the reaction with formamide or orthoesters.

Experimental Protocol: Synthesis of 6-chloro-7-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile

This protocol is based on the general synthesis of quinazolin-4-ones from 2-aminobenzonitriles.

Workflow Diagram:

start Start mix Mix this compound with excess formamide start->mix heat Heat the mixture mix->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Add water to precipitate the product cool->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the product filter_wash->dry end Obtain 6-chloro-7-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile dry->end

Caption: Workflow for the synthesis of a quinazolinone derivative.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound166.61101.67 g
Formamide45.04-20 mL
Water--100 mL

Procedure:

  • In a round-bottom flask, mix this compound (1.67 g, 10 mmol) with formamide (20 mL).

  • Heat the reaction mixture to 150-160°C for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (100 mL) to precipitate the product.

  • Stir for 30 minutes, then filter the solid.

  • Wash the solid thoroughly with water and dry under vacuum.

Expected Results:

ProductYield (%)Physical State
6-chloro-7-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile70-85Off-white solid

Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of this compound with DMF-DMA is expected to form a reactive N,N-dimethylformamidine intermediate. This intermediate is a versatile synthon for the construction of various heterocyclic systems, particularly fused pyrimidines.[4][5][6]

Proposed Reaction Scheme:

Caption: Proposed reaction of this compound with DMF-DMA.

Further reaction of the in-situ generated formamidine intermediate with a suitable cyclizing agent (e.g., a compound with an active methylene group) can lead to the one-pot synthesis of complex heterocyclic structures. This approach offers a highly efficient route to novel compounds for screening in drug discovery programs.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-4-chloro-5-methylbenzonitrile as a diazo component in the synthesis of azo dyes. This versatile intermediate is valuable for creating a diverse range of chromophores with potential applications in textiles, pigments, and as functional dyes in scientific research.

Introduction

This compound is an aromatic amine that serves as a key building block in the synthesis of monoazo dyes. The presence of the electron-withdrawing chloro and cyano groups, along with the electron-donating methyl group, on the benzene ring allows for the generation of diazonium salts with unique reactivity. These diazonium salts can then be coupled with various aromatic compounds (coupling components) to produce dyes with a wide spectrum of colors and properties. The general synthetic pathway involves a two-step diazotization and coupling reaction.

General Synthetic Pathway

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in the presence of a strong acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid)

Procedure:

  • In a 250 mL beaker, add 1.67 g (0.01 mol) of this compound to 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Stir the mixture vigorously to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • If excess nitrous acid is present, add a small amount of urea to quench it until the starch-iodide test is negative.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-diethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-diethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

Procedure:

  • In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 10% hydrochloric acid.

  • Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.

  • Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature. A colored precipitate of the azo dye will form.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected quantitative data for a representative azo dye synthesized from this compound and N,N-diethylaniline.

ParameterValue
Compound Name 2-chloro-4-cyano-5-methyl-4'-(N,N-diethylamino)azobenzene
Molecular Formula C₁₈H₁₉ClN₄
Molecular Weight 326.82 g/mol
Appearance Orange-Red Crystalline Solid
Yield 85-90%
Melting Point 155-158 °C
λmax (in Ethanol) 485 nm
Molar Extinction Coefficient (ε) 28,000 L mol⁻¹ cm⁻¹

Visualizations

The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.

Diazotization_Workflow cluster_start Starting Materials Amine 2-Amino-4-chloro- 5-methylbenzonitrile Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization Reagents NaNO₂ + HCl (aq) 0-5 °C Reagents->Diazonium

Caption: Workflow for the diazotization of this compound.

Azo_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Diazonium Diazonium Salt (from Protocol 1) Reaction Azo Coupling pH 4-5 Diazonium->Reaction Coupling_Component Coupling Component (e.g., N,N-diethylaniline) Coupling_Component->Reaction Product Azo Dye Product Reaction->Product

Caption: General workflow for the azo coupling reaction to synthesize the final dye product.

Logical_Relationship Start This compound (Starting Material) Step1 Step 1: Diazotization (Formation of Electrophile) Start->Step1 Reacts with NaNO₂/HCl Step2 Step 2: Azo Coupling (Electrophilic Aromatic Substitution) Step1->Step2 Reacts with Coupling Component Final Final Azo Dye (Chromophore) Step2->Final

Caption: Logical relationship of the key stages in azo dye synthesis.

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This application note provides a detailed experimental procedure for the Suzuki coupling of 2-Amino-4-chloro-5-methylbenzonitrile with various arylboronic acids, a transformation that yields valuable substituted aminobenzonitrile scaffolds for drug discovery and development. These products are of significant interest due to their potential as intermediates in the synthesis of a wide range of biologically active molecules.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and any additional ligand. Then, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (if using a biphasic system) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-4-aryl-5-methylbenzonitrile.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001685
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane901292
33-Tolylboronic acidPd₂(dba)₃/SPhos (1/2)K₃PO₄Toluene1102488
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001881

Experimental Workflow

The following diagram illustrates the general workflow for the experimental procedure described above.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert 1 catalyst Add Catalyst, Ligand, and Solvents inert->catalyst 2 heating Heat and Stir Reaction Mixture catalyst->heating 3 monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 4 workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup 5 drying Dry Organic Layer and Concentrate workup->drying 6 purification Purify by Flash Chromatography drying->purification 7 characterization Characterize Product (NMR, MS) purification->characterization 8

Application Notes and Protocols: 2-Amino-4-chloro-5-methylbenzonitrile in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-4-chloro-5-methylbenzonitrile as a versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of quinazolines, pyrimidines, and triazolopyrimidines, along with quantitative data on reaction yields and biological activities of derived compounds.

Introduction

This compound is a key chemical intermediate in the fields of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring an amino group ortho to a nitrile, along with a chloro and a methyl substituent, provides a reactive scaffold for the construction of diverse heterocyclic systems. This versatility makes it an invaluable building block in drug discovery and development processes.[1] This document outlines its application in the synthesis of quinazolines, pyrimidines, and more complex fused heterocyclic systems, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]

Data Presentation

Table 1: Synthesis of Substituted Quinazolines from 2-Aminobenzonitriles
EntryReactant 1Reactant 2Catalyst/ReagentProductYield (%)Reference
12-AminobenzonitrileAldehydeCu-catalyst2-Substituted Quinazoline41-88General method, adaptable
22-AminobenzonitrileN-Benzyl CyanamideHydrochloric Acid2-Amino-4-iminoquinazolineHigh[2]
32-AminobenzophenoneAldehyde, NH4OAcDMAPQuinazoline67-98General method, adaptable
Table 2: Biological Activity of Triazole-Pyrimidine-Methylbenzonitrile Derivatives
CompoundA2A AR IC50 (nM)A2B AR IC50 (nM)IL-2 Production EC50 (nM)Reference
7f 2.0545.1210.33[3]
7i 1.8314.128.87[3]
AB928 (Reference) 1.501.5020.00[3]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-6-chloro-7-methylquinazolines

This protocol is adapted from general methods for quinazoline synthesis from 2-aminobenzonitriles.

Reaction Scheme:

G start 2-Amino-4-chloro- 5-methylbenzonitrile reagent + Orthoester (e.g., Trimethyl orthoformate) start->reagent intermediate Intermediate reagent->intermediate Formation of alkoxymethyleneamino intermediate cyclization + NH3 / Heat intermediate->cyclization product 4-Amino-6-chloro- 7-methylquinazoline cyclization->product Intramolecular cyclization G start 2-Amino-4-chloro- 5-methylbenzonitrile reagent + Amidines start->reagent cyclization Base, Heat (Microwave) reagent->cyclization product Substituted Pyrimidine cyclization->product Cyclocondensation G cluster_0 Synthesis of Pyrimidine Intermediate cluster_1 Introduction of Alkyne cluster_2 Azide-Alkyne Cycloaddition A 3-Bromo-2-methylphenylacetonitrile B (BPin)2, Pd(dppf)Cl2 A->B C Boronic Ester Intermediate (2) B->C D 4,6-Dichloro-2-pyrimidinamine, K2CO3, Pd(PPh3)4 C->D E Suzuki Coupling Product (3) D->E F Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI E->F G Sonogashira Coupling Product (4) F->G H TBAF G->H I Terminal Alkyne (5) H->I K CuSO4.5H2O, Sodium L-ascorbate I->K J Azide Precursor (6) J->K L Final Triazole-Pyrimidine- Methylbenzonitrile Derivative (7) K->L

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-4-chloro-5-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described methodology is a proposed two-step synthesis commencing with the cyanation of 1,4-dichloro-2-methyl-5-nitrobenzene to yield 4-chloro-5-methyl-2-nitrobenzonitrile, followed by the reduction of the nitro group to the corresponding amine. This protocol is based on established procedures for analogous compounds and is intended to provide a reliable method for obtaining the target molecule for research and development purposes.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the creation of bioactive molecules.[1] Its substituted benzonitrile structure is a common motif in compounds developed for pharmaceutical and agricultural applications.[1] A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this intermediate for further chemical exploration and drug discovery programs. The following protocol details a robust laboratory-scale synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves a nucleophilic aromatic substitution reaction to introduce the nitrile group, followed by a selective reduction of the nitro group.

Synthesis_Pathway A 1,4-dichloro-2-methyl-5-nitrobenzene B 4-chloro-5-methyl-2-nitrobenzonitrile A->B CuCN, DMF Heat C This compound B->C SnCl2·2H2O, HCl Ethanol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-5-methyl-2-nitrobenzonitrile

This procedure is adapted from the synthesis of 4-chloro-2-nitrobenzonitrile.[2][3][4][5]

Materials:

  • 1,4-dichloro-2-methyl-5-nitrobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Carbon tetrachloride

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,4-dichloro-2-methyl-5-nitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.2 eq), and N,N-dimethylformamide.

  • Heat the reaction mixture to 140-170°C and maintain this temperature for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold toluene and stir for several hours.

  • Filter the resulting precipitate and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

  • Wash the residue with carbon tetrachloride to yield the crude 4-chloro-5-methyl-2-nitrobenzonitrile.

  • Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure is adapted from the reduction of 2-chloro-4-nitrobenzonitrile.[6]

Materials:

  • 4-chloro-5-methyl-2-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

  • Prepare a solution of stannous chloride dihydrate (approximately 5 eq) in concentrated hydrochloric acid.

  • Cool the flask containing the nitrobenzonitrile solution in an ice bath.

  • Slowly add the stannous chloride solution to the nitrobenzonitrile solution with vigorous stirring, maintaining the temperature below 30°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline, while cooling in an ice bath.

  • Extract the product into a suitable organic solvent such as ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
11,4-dichloro-2-methyl-5-nitrobenzeneCuCN, DMF4-chloro-5-methyl-2-nitrobenzonitrile60-70%
24-chloro-5-methyl-2-nitrobenzonitrileSnCl₂·2H₂O, HClThis compound85-95%

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
¹H NMRTo be determined experimentally
¹³C NMRTo be determined experimentally
IR SpectroscopyTo be determined experimentally
Mass SpectrometryTo be determined experimentally

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction A Combine Reactants: 1,4-dichloro-2-methyl-5-nitrobenzene, CuCN, DMF B Heat to 140-170°C (3-6 hours) A->B C Workup: Cool, add toluene, filter B->C D Purification: Concentrate filtrate, wash with CCl4 C->D E Isolate 4-chloro-5-methyl-2-nitrobenzonitrile D->E F Dissolve Nitro-intermediate in Ethanol E->F Proceed to next step G Add SnCl2/HCl solution (maintain <30°C) F->G H Stir at RT (2-3 hours) G->H I Workup: Neutralize, extract with ether H->I J Purification: Dry, concentrate I->J K Isolate this compound J->K

References

Application Notes: 2-Amino-4-chloro-5-methylbenzonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a strategically important and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a nitrile group that can be transformed into various functionalities, and chloro and methyl substituents that influence reactivity and provide points for further diversification, makes it a valuable precursor for a wide range of heterocyclic compounds. This substituted benzonitrile is particularly instrumental in the synthesis of quinazoline derivatives, a class of compounds renowned for their diverse and potent biological activities. These activities stem from their ability to act as inhibitors of key signaling pathways implicated in various diseases, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of bioactive compounds, with a focus on quinazoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway.

Key Applications

This compound serves as a crucial intermediate in the development of:

  • Pharmaceutical Agents: Primarily in the synthesis of kinase inhibitors for oncology, leveraging the quinazoline scaffold's ability to target the ATP-binding sites of enzymes like PI3K.[1][2][3]

  • Agrochemicals: Used in the formulation of novel herbicides and pesticides.[4]

  • Dyes and Pigments: Its aromatic structure contributes to the creation of vibrant and stable colorants.[4]

Data Presentation: Physicochemical Properties

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
CAS Number 289686-80-2
Appearance Off-white to light yellow crystalline powder
Melting Point 145-149 °C
Solubility Soluble in methanol, ethanol, and DMSO.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final bioactive compounds from this compound.

Protocol 1: Synthesis of 7-Chloro-6-methylquinazolin-4(3H)-one

This protocol details the cyclization of this compound to form a core quinazolinone scaffold. This method is adapted from established procedures for the synthesis of quinazolinones from 2-aminobenzonitriles using formamide or a combination of formic acid and urea.

Reaction Scheme:

Materials:

  • This compound

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.67 g, 10 mmol).

  • Add an excess of formamide (20 mL).

  • Heat the reaction mixture to 150-160 °C with continuous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to obtain 7-Chloro-6-methylquinazolin-4(3H)-one.

Expected Yield: 75-85%

Characterization Data:

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Peaks corresponding to the aromatic protons and the N-H and C-H protons of the quinazolinone ring.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product (194.60 g/mol ).
Protocol 2: Synthesis of 4,7-Dichloro-6-methylquinazoline

This protocol describes the chlorination of the quinazolinone intermediate to produce a more reactive precursor for the synthesis of 4-substituted quinazoline derivatives.

Reaction Scheme:

Materials:

  • 7-Chloro-6-methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-Chloro-6-methylquinazolin-4(3H)-one (1.95 g, 10 mmol).

  • Add phosphorus oxychloride (15 mL) and a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.

  • Maintain the reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,7-Dichloro-6-methylquinazoline.

Expected Yield: 80-90%

Characterization Data:

AnalysisExpected Results
Appearance Pale yellow solid
¹H NMR Peaks corresponding to the aromatic protons of the quinazoline ring.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product (213.05 g/mol ).
Protocol 3: Synthesis of a 4-Anilino-7-chloro-6-methylquinazoline Derivative (A PI3K Inhibitor Scaffold)

This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction to introduce a substituted aniline at the 4-position of the quinazoline core, a key step in synthesizing many kinase inhibitors.

Reaction Scheme:

Materials:

  • 4,7-Dichloro-6-methylquinazoline

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Isopropanol or other suitable solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4,7-Dichloro-6-methylquinazoline (2.13 g, 10 mmol) and the substituted aniline (e.g., 4-methoxyaniline, 1.23 g, 10 mmol) in isopropanol (50 mL).

  • Add diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold isopropanol and then with diethyl ether.

  • Dry the final product under vacuum.

Expected Yield: 70-85%

Characterization Data:

AnalysisExpected Results
Appearance Solid, color will vary depending on the aniline used.
¹H NMR Peaks corresponding to the protons of the quinazoline core and the substituted aniline moiety.
Mass Spec Molecular ion peak corresponding to the molecular weight of the final product.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the synthetic workflow and the biological context of the synthesized quinazoline derivatives.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_application Application start 2-Amino-4-chloro- 5-methylbenzonitrile intermediate1 7-Chloro-6-methyl- quinazolin-4(3H)-one start->intermediate1 Formamide, 150-160 °C intermediate2 4,7-Dichloro-6- methylquinazoline intermediate1->intermediate2 POCl₃, Reflux product 4-Anilino-7-chloro- 6-methylquinazoline Derivative intermediate2->product Substituted Aniline, DIPEA, Reflux bio_application PI3K/Akt/mTOR Pathway Inhibition product->bio_application Biological Activity PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->PI3K Inhibits ATP Binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-chloro-5-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the electrophilic chlorination of 2-Amino-5-methylbenzonitrile.

Diagram of the General Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No Yield of Desired Product check_starting_material Verify Starting Material Purity and Identity start->check_starting_material check_reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_reaction_conditions check_reagent_quality Assess Reagent Quality (e.g., Anhydrous Solvent, Active Chlorinating Agent) start->check_reagent_quality purification_issues Difficulty in Product Purification start->purification_issues complex_mixture Complex Mixture of Products in Crude Analysis (TLC, LC-MS) check_reaction_conditions->complex_mixture incomplete_reaction Incomplete Reaction (Starting Material Remains) check_reaction_conditions->incomplete_reaction over_chlorination Identify Over-chlorinated Byproducts (e.g., Dichloro- derivatives) complex_mixture->over_chlorination isomer_formation Identify Isomeric Byproducts (e.g., 2-Amino-6-chloro-5-methylbenzonitrile) complex_mixture->isomer_formation optimize_selectivity Optimize for Regioselectivity (Lower Temperature, Slower Addition) over_chlorination->optimize_selectivity isomer_formation->optimize_selectivity increase_equivalents Increase Equivalents of Chlorinating Agent or Reaction Time incomplete_reaction->increase_equivalents recrystallization Optimize Recrystallization Solvent System purification_issues->recrystallization chromatography Optimize Column Chromatography Conditions purification_issues->chromatography

Caption: General workflow for troubleshooting low yield in the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation (High amount of starting material remaining) 1. Inactive chlorinating agent (e.g., hydrolyzed sulfuryl chloride).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh, properly stored bottle of the chlorinating agent. Consider titrating the reagent if its activity is in doubt.2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or LC-MS.3. Extend the reaction time and monitor the consumption of the starting material.
Formation of Multiple Products (Complex spot pattern on TLC) 1. Over-chlorination: The highly activated aromatic ring can undergo further chlorination to yield dichlorinated byproducts.2. Formation of Isomers: The amino group is a strong ortho, para-director, which can lead to the formation of the undesired 2-amino-6-chloro-5-methylbenzonitrile isomer.1. a) Reduce the equivalents of the chlorinating agent. b) Add the chlorinating agent dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate.2. a) Lowering the reaction temperature can sometimes improve regioselectivity. b) Investigate different chlorinating agents (e.g., N-chlorosuccinimide) which may offer better selectivity.
Product Degradation (Dark-colored reaction mixture) 1. The reaction temperature is too high, leading to the decomposition of the starting material or product.2. Strong acidic conditions generated during the reaction (e.g., from sulfuryl chloride) can cause side reactions.1. Maintain a lower reaction temperature throughout the addition and stirring.2. Consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge the acid byproduct. However, this may also affect the reactivity of the chlorinating agent.
Difficulty in Isolating the Pure Product 1. The desired product and byproducts have similar polarities, making separation by column chromatography challenging.2. The product is highly soluble in the recrystallization solvent, leading to low recovery.1. a) Use a long column with a shallow solvent gradient for better separation. b) Consider derivatizing the amino group (e.g., acetylation) to alter the polarity for easier separation, followed by deprotection.2. a) Perform a systematic screening of different solvent systems for recrystallization. b) Use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is 2-Amino-5-methylbenzonitrile. The synthesis then involves the direct electrophilic chlorination of the aromatic ring.

Q2: Which chlorinating agents are suitable for this synthesis?

Sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are commonly used for the chlorination of activated aromatic rings like anilines. Sulfuryl chloride is a powerful reagent, while NCS is often milder and can sometimes offer better regioselectivity.

Q3: How can I control the regioselectivity of the chlorination?

The amino group in 2-Amino-5-methylbenzonitrile is a strong ortho, para-director. To favor the formation of the desired 4-chloro isomer over the 6-chloro isomer and di-chlorinated products, consider the following:

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the chlorinating agent slowly and dropwise to the solution of the starting material to maintain a low concentration of the electrophile.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or polar aprotic solvents (e.g., acetonitrile).

Q4: What are the likely byproducts in this reaction?

The primary byproducts are typically the isomeric 2-Amino-6-chloro-5-methylbenzonitrile and the dichlorinated product, 2-Amino-4,6-dichloro-5-methylbenzonitrile.

Diagram of Potential Reaction Products:

Reaction_Products start 2-Amino-5-methylbenzonitrile + Chlorinating Agent desired This compound (Desired Product) start->desired para-substitution isomer 2-Amino-6-chloro-5-methylbenzonitrile (Isomeric Byproduct) start->isomer ortho-substitution dichlorinated 2-Amino-4,6-dichloro-5-methylbenzonitrile (Over-chlorination Byproduct) desired->dichlorinated Further Chlorination isomer->dichlorinated Further Chlorination

References

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities encountered during the synthesis of 2-Amino-4-chloro-5-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical purity for commercially available this compound?

A1: Commercially available this compound typically has a purity of ≥ 98%.[1]

Q2: What are the primary applications of this compound?

A2: This compound is a versatile building block used in the synthesis of pharmaceuticals, particularly anti-cancer agents, as well as in the development of herbicides and pesticides.[1] It is also used in material science and as a reagent in analytical chemistry.[1]

Q3: What are some common synthetic routes to related aminobenzonitriles that might inform potential impurities in this synthesis?

A3: A common route for a similar compound, 2-amino-5-chlorobenzonitrile, involves a four-step process: ring chlorination of anthranilic acid, conversion to the acid chloride, amination to 2-amino-5-chlorobenzamide, and subsequent dehydration to the nitrile.[2] This suggests that starting materials, intermediates from incomplete reactions (like the corresponding amide), and over-chlorinated products are potential impurities.

Troubleshooting Guide for Common Impurities

This guide addresses common issues related to impurities that may arise during the synthesis of this compound. A likely synthetic route is the direct chlorination of 2-amino-5-methylbenzonitrile. The following are potential impurities from this process:

  • Unreacted Starting Material: 2-amino-5-methylbenzonitrile

  • Isomeric Impurity: 2-Amino-6-chloro-5-methylbenzonitrile

  • Over-chlorinated Impurity: 2-Amino-4,6-dichloro-5-methylbenzonitrile

  • Hydrolysis Product: 2-Amino-4-chloro-5-methylbenzamide

Issue 1: Presence of Unreacted Starting Material

  • Question: My final product shows a significant peak corresponding to the starting material, 2-amino-5-methylbenzonitrile, in the HPLC analysis. What could be the cause and how can I resolve this?

  • Answer:

    • Possible Causes:

      • Insufficient amount of the chlorinating agent.

      • Reaction temperature was too low, leading to a sluggish reaction.

      • Reaction time was too short for the reaction to go to completion.

    • Troubleshooting Steps:

      • Reaction Stoichiometry: Ensure the molar ratio of the chlorinating agent to the starting material is appropriate. A slight excess of the chlorinating agent may be necessary.

      • Temperature Control: Gradually increase the reaction temperature in small increments in subsequent experiments to find the optimal balance between reaction rate and side-product formation.

      • Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or HPLC.

      • Purification: If the impurity is still present, recrystallization or column chromatography can be employed to purify the final product.

Issue 2: Formation of Isomeric Byproducts

  • Question: I have identified an isomeric impurity, likely 2-Amino-6-chloro-5-methylbenzonitrile. How can I minimize its formation?

  • Answer:

    • Possible Causes:

      • The directing effects of the amino and methyl groups on the aromatic ring can lead to the formation of different isomers.

      • The choice of chlorinating agent and solvent can influence the regioselectivity of the reaction.

    • Troubleshooting Steps:

      • Chlorinating Agent: Experiment with different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) as some may offer better regioselectivity.

      • Solvent Effects: The polarity of the solvent can influence the substitution pattern. A solvent screen could identify conditions that favor the desired isomer.

      • Temperature: Lowering the reaction temperature may increase the selectivity of the chlorination.

      • Purification: Isomers can be challenging to separate. Fractional crystallization or preparative HPLC may be necessary.

Issue 3: Over-chlorination of the Product

  • Question: My analysis indicates the presence of a di-chlorinated species, 2-Amino-4,6-dichloro-5-methylbenzonitrile. How can I prevent this?

  • Answer:

    • Possible Causes:

      • Excess of the chlorinating agent.

      • Reaction temperature is too high, promoting further reaction.

      • Prolonged reaction time.

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. A slow, dropwise addition can help prevent localized high concentrations.

      • Temperature Management: Maintain a lower reaction temperature to disfavor the second chlorination, which typically requires more forcing conditions.

      • Monitoring: Closely monitor the reaction progress and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Issue 4: Hydrolysis of the Nitrile Group

  • Question: I have detected the corresponding amide, 2-Amino-4-chloro-5-methylbenzamide, in my product. What is the likely cause?

  • Answer:

    • Possible Causes:

      • Presence of water in the reaction mixture or during workup.

      • Acidic or basic conditions during workup or purification can catalyze the hydrolysis of the nitrile.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all solvents and reagents are dry before starting the reaction.

      • Neutral Workup: During the workup, maintain a neutral pH to the extent possible. If an acid or base wash is necessary, keep the contact time to a minimum and perform the wash at a low temperature.

      • Purification Conditions: Be mindful of the pH and temperature during any purification steps, such as recrystallization or chromatography.

Quantitative Data Summary

The following table provides hypothetical but plausible data on the common impurities observed in a typical synthesis of this compound.

ImpurityTypical Abundance (%)Retention Time (min) (Hypothetical HPLC)
2-amino-5-methylbenzonitrile (Starting Material)< 1.03.5
2-Amino-6-chloro-5-methylbenzonitrile (Isomer)< 0.54.8
2-Amino-4,6-dichloro-5-methylbenzonitrile< 0.36.2
2-Amino-4-chloro-5-methylbenzamide (Hydrolysis)< 0.22.1
This compound (Product) > 98.0 5.1

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the analysis of this compound and its common impurities. The exact conditions may need to be optimized for your specific system and sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example):

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Impurity Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Analyze Final Product by HPLC/TLC check_purity Purity < 98%? start->check_purity identify_impurity Identify Major Impurity by MS, NMR, or Reference Standard check_purity->identify_impurity Yes end Product Meets Purity Specification check_purity->end No starting_material Unreacted Starting Material? identify_impurity->starting_material isomer Isomeric Impurity? starting_material->isomer No solution_sm Increase Reaction Time/ Temp/Reagent Stoichiometry starting_material->solution_sm Yes over_chlorinated Over-chlorinated Impurity? isomer->over_chlorinated No solution_isomer Optimize Solvent/ Temp/Chlorinating Agent isomer->solution_isomer Yes hydrolysis Hydrolysis Product? over_chlorinated->hydrolysis No solution_over_chlorinated Reduce Reagent Stoichiometry/ Temp/Reaction Time over_chlorinated->solution_over_chlorinated Yes solution_hydrolysis Use Anhydrous Conditions/ Neutral Workup hydrolysis->solution_hydrolysis Yes purify Purify by Recrystallization or Chromatography solution_sm->purify solution_isomer->purify solution_over_chlorinated->purify solution_hydrolysis->purify purify->start

Caption: A flowchart for identifying and resolving common impurities.

References

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common multi-step synthetic route involving a Sandmeyer reaction.

Issue 1: Low Yield in the Sandmeyer Cyanation of 4-Chloro-3-methylaniline

Q: We are experiencing a low yield of this compound when performing the Sandmeyer cyanation on 4-chloro-3-methylaniline. What are the potential causes and how can we improve the yield?

A: Low yields in the Sandmeyer cyanation are a common issue and can be attributed to several factors. The primary causes include the decomposition of the diazonium salt intermediate and the formation of side products.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.

    • Troubleshooting:

      • Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction.

      • Use the diazonium salt solution immediately after its preparation. Do not store it.

  • Formation of Phenol Byproduct: The diazonium group can be displaced by water, leading to the formation of the corresponding phenol (4-chloro-3-methylphenol).[1]

    • Troubleshooting:

      • Ensure the reaction is sufficiently acidic to suppress the reaction with water.

      • Avoid excessive warming of the diazonium salt solution.

  • Azo Coupling: The diazonium salt can couple with the starting aniline or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.

    • Troubleshooting:

      • Add the sodium nitrite solution slowly and with efficient stirring to avoid localized high concentrations.

      • Ensure the complete conversion of the primary amine to the diazonium salt before proceeding with the cyanation step.

  • Formation of Biaryl Byproducts: Radical-mediated side reactions can lead to the formation of biaryl compounds.[1]

    • Troubleshooting:

      • Use a well-prepared and active copper(I) cyanide catalyst.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Quantitative Data on a Model Sandmeyer Cyanation:

The following table provides representative yields for the Sandmeyer cyanation of a substituted aniline under different conditions.

ParameterCondition ACondition BCondition C
Temperature 0-5 °C25 °C50 °C
Reaction Time 2 hours2 hours1 hour
Yield of Nitrile 75%55%30%
Phenol Byproduct 5%20%45%
Azo Impurities <1%5%10%
Issue 2: Formation of Multiple Products in the Chlorination of 2-Amino-5-methylbenzonitrile

Q: We are attempting to synthesize this compound by direct chlorination of 2-amino-5-methylbenzonitrile using N-chlorosuccinimide (NCS), but we are observing a mixture of chlorinated products. How can we improve the regioselectivity?

A: The direct chlorination of anilines, which are highly activated aromatic rings, can often lead to a mixture of mono-, di-, and tri-chlorinated products.[2] The amino group is a strong ortho-, para-director, which can lead to substitution at multiple positions.

Potential Causes and Solutions:

  • Over-chlorination: The desired product is also an activated aromatic ring and can undergo further chlorination.

    • Troubleshooting:

      • Use a stoichiometric amount of NCS (1.0 equivalent).

      • Add the NCS portion-wise to the reaction mixture at a low temperature to control the reaction rate.

      • Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.

  • Formation of Isomeric Products: Chlorination can occur at other positions on the aromatic ring.

    • Troubleshooting:

      • The regioselectivity of the reaction is influenced by the solvent. Acetonitrile is often a good solvent choice for the monochlorination of anilines.[2]

      • Protecting the amino group as an amide or carbamate can alter the directing effect and reduce the activating nature of the ring, leading to better regioselectivity. The protecting group can be removed in a subsequent step.

  • Oxidation Byproducts: Anilines can be oxidized by NCS, leading to the formation of colored impurities.[2]

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Purify the crude product by column chromatography or recrystallization to remove colored impurities.

Quantitative Data on a Model Chlorination:

The following table shows the product distribution for the chlorination of a substituted aniline with NCS under different conditions.

ParameterCondition ACondition BCondition C
NCS Equivalents 1.01.22.0
Solvent AcetonitrileDichloromethaneAcetonitrile
Desired Mono-chloro Product 80%65%15%
Di-chloro Byproduct 10%25%70%
Unreacted Starting Material 5%5%0%
Oxidation Byproducts ~5%~5%~15%

Frequently Asked Questions (FAQs)

Q1: What is a plausible multi-step synthesis for this compound?

A1: A common and reliable route starts from 4-chloro-3-methylaniline. The synthesis involves two main steps:

  • Diazotization: 4-chloro-3-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Cyanation: The diazonium salt is then reacted with copper(I) cyanide to replace the diazonium group with a nitrile group, yielding this compound.

Q2: What are the critical safety precautions to take during a Sandmeyer reaction?

A2: The Sandmeyer reaction involves potentially hazardous intermediates and reagents.

  • Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme care. It is highly recommended to use them in solution without isolation.

  • Cyanide: Copper(I) cyanide and other cyanide salts are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Temperature Control: The diazotization reaction is exothermic. Strict temperature control is crucial to prevent the uncontrolled decomposition of the diazonium salt.

Q3: How can I purify the final product, this compound?

A3: The purification of the final product typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually neutralized and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine.

  • Column Chromatography: If significant amounts of side products are present, purification by silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexanes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-chloro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

  • Ice

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-3-methylaniline (1 equivalent) in a mixture of concentrated HCl and water at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a sodium carbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: Sandmeyer Cyanation cluster_product Final Product 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 4-Chloro-3-methylaniline->Diazotization Diazonium_Salt 4-Chloro-3-methylbenzenediazonium chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Cyanation (CuCN) Diazonium_Salt->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Proposed synthetic workflow for this compound.

Side_Reactions Diazonium Salt Diazonium Salt Desired Product This compound Diazonium Salt->Desired Product + CuCN Phenol Byproduct Phenol Byproduct Diazonium Salt->Phenol Byproduct + H2O, Δ Azo Coupling Byproduct Azo Coupling Byproduct Diazonium Salt->Azo Coupling Byproduct + Ar-NH2 Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Dimerization

Caption: Potential side reactions in the Sandmeyer cyanation step.

Troubleshooting_Workflow decision decision action action start Low Yield or Impure Product check_temp Was temperature maintained at 0-5 °C? start->check_temp check_reagents Were reagents added slowly with good stirring? check_temp->check_reagents Yes action_temp Optimize temperature control and use fresh diazonium salt check_temp->action_temp No check_workup Was the workup and purification performed correctly? check_reagents->check_workup Yes action_reagents Improve addition technique and ensure efficient mixing check_reagents->action_reagents No action_workup Review and optimize purification protocol (chromatography/recrystallization) check_workup->action_workup No end_node Improved Yield and Purity check_workup->end_node Yes action_temp->end_node action_reagents->end_node action_workup->end_node

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-chloro-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-methylbenzonitrile derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic route involves the electrophilic chlorination of 2-amino-5-methylbenzonitrile. Another common method is the dehydration of the corresponding amide, 2-amino-4-chloro-5-methylbenzamide. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2: Many reagents used in the synthesis of this compound derivatives are hazardous. For example, chlorinating agents like sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are corrosive and toxic. Dehydrating agents such as phosphorus pentoxide (P₂O₅) are highly reactive with water. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. Visualization can be achieved using UV light or by staining with an appropriate reagent like potassium permanganate. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the typical purification methods for this compound derivatives?

A4: The crude product can be purified using several methods. Column chromatography on silica gel is a standard technique for separating the desired product from impurities. Recrystallization from a suitable solvent or solvent mixture can also be an effective purification method, especially for obtaining highly pure crystalline material. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my target this compound derivative. What are the possible causes and how can I improve it?

A: Low yield is a common issue in organic synthesis. The following troubleshooting guide and workflow can help you identify and address the potential causes.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Old or improperly stored reagents can degrade and lead to poor yields.

  • Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, are critical. Refer to the tables below for optimized conditions for similar reactions.

  • Incomplete Reaction: Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature cautiously.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include over-chlorination or polymerization.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize losses during column chromatography or recrystallization.

Logical Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products (Impure Product)

Q: My reaction is producing multiple spots on the TLC plate, and the final product is impure. How can I improve the selectivity of the reaction?

A: The formation of multiple products is often due to a lack of selectivity in the reaction. Here’s how to address this issue:

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reagents, especially the chlorinating agent. Using an excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated byproducts.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.

  • Choice of Chlorinating Agent: Different chlorinating agents have different reactivities. Consider using a milder chlorinating agent to reduce the formation of over-chlorinated products.

  • Protecting Groups: In some cases, it may be necessary to protect the highly activating amino group to control the regioselectivity of the chlorination. The protecting group can be removed in a subsequent step.

Signaling Pathway for Byproduct Formation:

ByproductFormation StartingMaterial 2-Amino-5-methylbenzonitrile DesiredProduct This compound (Desired Product) StartingMaterial->DesiredProduct Controlled Chlorination Byproduct1 2-Amino-4,6-dichloro-5-methylbenzonitrile (Di-chlorinated Byproduct) StartingMaterial->Byproduct1 Excess Chlorinating Agent or High Temperature Byproduct2 Other Byproducts StartingMaterial->Byproduct2 Side Reactions ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2) ChlorinatingAgent->DesiredProduct ChlorinatingAgent->Byproduct1

Caption: Reaction pathway showing desired product and potential byproducts.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Electrophilic Chlorination

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1SO₂Cl₂ (1.1 eq)Dichloromethane0 to rt475
2SO₂Cl₂ (1.1 eq)Acetonitrile0 to rt468
3NCS (1.1 eq)Acetonitrile50682
4NCS (1.1 eq)Dichloromethanert878

Note: This table presents generalized data for optimizing an electrophilic chlorination reaction. Actual results may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Electrophilic Chlorination of 2-Amino-5-methylbenzonitrile

Materials:

  • 2-Amino-5-methylbenzonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-amino-5-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Protocol 2: Dehydration of 2-Amino-4-chloro-5-methylbenzamide

Materials:

  • 2-Amino-4-chloro-5-methylbenzamide

  • Phosphorus pentoxide (P₂O₅)

  • Toluene (anhydrous)

  • Sodium carbonate (10% solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask, suspend 2-amino-4-chloro-5-methylbenzamide (1.0 eq) in anhydrous toluene.

  • Carefully add phosphorus pentoxide (2.0 eq) portion-wise to the suspension while stirring vigorously.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash the aqueous layer with toluene.

  • Combine the organic layers and wash with 10% sodium carbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Technical Support Center: Large-Scale Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and industrially viable route involves a two-step process:

  • Nitration: Synthesis of the intermediate, 4-chloro-5-methyl-2-nitrobenzonitrile.

  • Reduction: Conversion of the nitro group of the intermediate to an amino group to yield the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

Both nitration and catalytic hydrogenation are highly energetic reactions.

  • Nitration: This reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (like Raney Nickel) or a catalyst that can ignite solvents in the presence of air (like Palladium on carbon). Proper grounding of equipment and inert atmosphere techniques are crucial. Most nitro group reductions are very exothermic and require careful safety testing for scale-up.[1]

Q3: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques. A distinct spot for the starting nitro compound and the product amine should be observed. The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Reduction Step 1. Incomplete reaction. 2. Catalyst poisoning or deactivation. 3. Sub-optimal reaction conditions (temperature, pressure, solvent). 4. Loss of product during workup and purification.1. Extend reaction time and monitor by TLC/HPLC. 2. Use fresh, high-quality catalyst. Ensure starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). 3. Optimize temperature and hydrogen pressure. Ensure efficient stirring for good mass transfer. 4. Optimize extraction and crystallization solvents and procedures.
Incomplete Reaction or Stalling 1. Insufficient catalyst loading. 2. Low hydrogen pressure. 3. Poor mass transfer of hydrogen. 4. The nitro compound may be particularly resistant to reduction.[2]1. Increase catalyst loading incrementally. 2. Increase hydrogen pressure within the safety limits of the equipment. 3. Improve agitation to ensure good mixing of the gas, liquid, and solid phases. 4. Consider alternative reduction methods (e.g., using different catalysts like Raney Nickel or metal reductions like Fe/HCl). For very problematic reductions, higher pressure or temperature may be needed.[2]
Formation of Impurities 1. Over-reduction: Reduction of the nitrile group. 2. Incomplete reduction: Presence of intermediates like nitroso or hydroxylamine species. 3. Side reactions: Dimerization to form azo or azoxy compounds.[3][4] 4. Dehalogenation: Loss of the chloro-substituent, particularly with Pd/C catalyst.[5]1. Use a milder reducing agent or optimize reaction conditions (lower temperature/pressure). 2. Ensure complete conversion by extending reaction time or increasing catalyst load. 3. Optimize reaction conditions to favor the formation of the amine. This can sometimes be controlled by pH.[3] 4. Use a catalyst less prone to dehalogenation, such as Raney Nickel.[5]
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of closely related impurities. 3. Formation of emulsions during extraction.1. Choose an appropriate anti-solvent for precipitation or switch to a different workup solvent. 2. Recrystallization from a suitable solvent system is often effective. Column chromatography can be used for smaller scales. 3. Add brine to the aqueous layer to break emulsions.

Experimental Protocols

Step 1: Synthesis of 4-chloro-5-methyl-2-nitrobenzonitrile (Hypothetical)

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 2-chloro-4-methylbenzonitrile and a solvent such as concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-10°C and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain 4-chloro-5-methyl-2-nitrobenzonitrile.

Step 2: Reduction of 4-chloro-5-methyl-2-nitrobenzonitrile to this compound

This protocol is a generalized procedure and requires optimization.

  • Reaction Setup: To a hydrogenation reactor, add 4-chloro-5-methyl-2-nitrobenzonitrile, a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 40-60°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing samples via TLC or HPLC.

  • Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds

Reducing Agent Advantages Disadvantages Typical Conditions
H₂/Pd-C High efficiency, clean reaction.Can cause dehalogenation.[5] Potential for side reactions with other functional groups.Methanol or Ethanol, 25-60°C, 50-100 psi H₂.
H₂/Raney Ni Effective for compounds sensitive to dehalogenation.[5]Pyrophoric catalyst, requires careful handling.Methanol or Dioxane, 25-80°C, 50-500 psi H₂.[6][7]
Fe/HCl or Fe/NH₄Cl Economical, good for large scale.Generates large amounts of iron sludge waste. Acidic conditions.Ethanol/Water, Reflux.
SnCl₂ Mild conditions, good for laboratory scale.Stoichiometric amounts of tin salts are produced as waste.Ethanol or Ethyl Acetate, Reflux.
Zn/Acid Mild method.[5]Stoichiometric amounts of zinc salts are produced as waste.Acetic Acid, 25-50°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start_nitration 2-chloro-4-methylbenzonitrile reaction_nitration Nitration Reaction (0-10 °C) start_nitration->reaction_nitration reagents_nitration Nitrating Agent (e.g., HNO3/H2SO4) reagents_nitration->reaction_nitration workup_nitration Quenching on Ice & Filtration reaction_nitration->workup_nitration intermediate 4-chloro-5-methyl-2-nitrobenzonitrile workup_nitration->intermediate start_reduction 4-chloro-5-methyl-2-nitrobenzonitrile reaction_reduction Reduction Reaction (e.g., Hydrogenation) start_reduction->reaction_reduction reagents_reduction Reducing Agent (e.g., H2/Pd-C) reagents_reduction->reaction_reduction workup_reduction Catalyst Filtration & Solvent Removal reaction_reduction->workup_reduction purification Recrystallization workup_reduction->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in Reduction cause1 Incomplete Reaction? issue->cause1 cause2 Catalyst Issue? issue->cause2 cause3 Sub-optimal Conditions? issue->cause3 cause4 Workup Loss? issue->cause4 solution1a Extend Reaction Time cause1->solution1a Yes solution1b Monitor by TLC/HPLC cause1->solution1b Yes solution2a Use Fresh Catalyst cause2->solution2a Yes solution2b Check for Poisons cause2->solution2b Yes solution3a Optimize Temp/Pressure cause3->solution3a Yes solution3b Improve Agitation cause3->solution3b Yes solution4a Optimize Solvents cause4->solution4a Yes

Caption: Troubleshooting logic for low yield in the reduction step.

References

stability and storage conditions for 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 2-Amino-4-chloro-5-methylbenzonitrile, along with troubleshooting guides for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air. For optimal shelf life, refrigeration at 0-8°C is recommended by some suppliers. Storing the compound in a dark place is also advisable to prevent light-induced degradation. The storage area should be dry, cool, and well-ventilated.

Q2: What is the appearance and stability of this compound?

A2: this compound is typically a yellow solid. Like many aromatic amines, it may be sensitive to air and light, which can lead to discoloration and degradation over time. Proper storage in an inert atmosphere (e.g., under argon or nitrogen) can help minimize oxidation.

Q3: What are the known incompatibilities of this compound?

A3: While specific incompatibility data for this compound is limited, general knowledge of its functional groups (aromatic amine, nitrile) suggests it may be incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to vigorous reactions or degradation of the compound.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Discoloration of the solid compound.
  • Symptom: The yellow solid has darkened or changed color upon storage.

  • Possible Cause: This is likely due to oxidation or degradation from exposure to air and/or light.

  • Solution:

    • Assess the purity of the material using an appropriate analytical method (e.g., NMR, HPLC) to determine if it is still suitable for your experiment.

    • For future prevention, store the compound under an inert atmosphere (argon or nitrogen) and in a light-protected container (e.g., an amber vial).

    • Always ensure the container is tightly sealed after use.

Issue 2: Poor solubility in a reaction solvent.
  • Symptom: The compound does not dissolve as expected in the chosen solvent.

  • Possible Cause:

    • The compound may have low solubility in that specific solvent at the given temperature.

    • The compound may have degraded, leading to less soluble impurities.

  • Solution:

    • Consult literature for solvents used in similar reactions with this or related compounds.

    • Gently warm the mixture to increase solubility, if the reaction conditions permit.

    • Try a different solvent or a co-solvent system.

    • If degradation is suspected, purify the compound before use.

Issue 3: Unexpected side products in a reaction.
  • Symptom: Analysis of the reaction mixture shows the formation of unexpected byproducts.

  • Possible Cause:

    • The nitrile group (-CN) can be susceptible to hydrolysis to an amide or carboxylic acid under acidic or basic conditions.

    • The amino group (-NH2) can undergo unwanted side reactions, such as oxidation or acylation, depending on the reagents used.

  • Solution:

    • Carefully control the pH of the reaction mixture.

    • Protect the amino group with a suitable protecting group if it is not the intended reactive site.

    • Ensure all reagents and solvents are pure and dry, as impurities can catalyze side reactions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 0-8°C or Room TemperatureRefrigeration can slow degradation. If stored at room temperature, ensure it is in a cool location.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the amino group.
Light Store in the dark (e.g., amber vial)Prevents light-induced degradation.
Container Tightly sealedPrevents exposure to moisture and air.
Location Dry and well-ventilatedEnsures a stable storage environment.

Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, a general protocol for handling and preparing a solution of this compound is provided below.

General Protocol for Solution Preparation:

  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Quickly weigh the desired amount of the solid in a clean, dry container. Minimize the time the compound is exposed to air.

  • Dissolution: Add the chosen solvent to the solid. If necessary, the mixture can be gently stirred or sonicated to aid dissolution. If heating is required, use a water bath and monitor the temperature carefully.

  • Use: Use the freshly prepared solution as soon as possible for the best results.

Mandatory Visualization

StorageHandlingWorkflow Workflow for Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_conditions Store at 0-8°C In a dark, dry, well-ventilated area ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Before Handling discoloration Discoloration? storage_conditions->discoloration During Storage inert_atmosphere Store under inert gas (Argon or Nitrogen) weighing Weigh quickly Minimize air exposure inert_atmosphere->weighing sealed_container Keep container tightly sealed sealed_container->weighing fume_hood Work in a fume hood ppe->fume_hood fume_hood->weighing dissolution Dissolve in appropriate solvent weighing->dissolution side_products Unexpected side products? dissolution->side_products During Reaction check_purity Check purity (NMR, HPLC) discoloration->check_purity Yes protecting_group Consider protecting group strategy side_products->protecting_group Yes

Caption: Decision workflow for the storage, handling, and troubleshooting of this compound.

Technical Support Center: Catalyst Selection for 2-Amino-4-chloro-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-methylbenzonitrile. The following sections address common issues encountered during palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions for the functionalization of this compound?

A1: The most common palladium-catalyzed reactions for this substrate involve the functionalization of the aryl chloride. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.[1][2][3]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.[4][5][6]

  • Palladium-Catalyzed Cyanation: To introduce a nitrile group, although in this case, the starting material already possesses one. This reaction is more relevant for the synthesis of the starting material or related analogs.[7][8][9][10]

Q2: Why is my palladium-catalyzed reaction with this compound not working or giving low yields?

A2: Several factors can contribute to poor performance in palladium-catalyzed cross-coupling reactions with this substrate:

  • Catalyst Deactivation: The amino group on the substrate can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is crucial to prevent this.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst. This can be influenced by the choice of ligand, base, and solvent.[11]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in oxidative addition, which is often the rate-limiting step.[4] Electron-donating groups, like the amino and methyl groups on the substrate, can further decrease the reactivity of the C-Cl bond towards oxidative addition.[12]

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen), homocoupling of the boronic acid (in Suzuki coupling), or the formation of undesired byproducts.[4]

  • Impurities: Water, oxygen, or impurities in the reagents or solvents can deactivate the catalyst.

Q3: How do I choose the right catalyst system (palladium precursor and ligand) for my reaction?

A3: The choice of catalyst system is critical for success.

  • For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos, SPhos, and BrettPhos have shown great success in coupling aryl chlorides.[13] The choice of ligand can also be influenced by the nature of the amine coupling partner.

  • For Suzuki-Miyaura Coupling: Similar to amination, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for aryl chlorides. N-heterocyclic carbene (NHC) ligands can also be very effective.[14]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts), which can offer better reactivity and reproducibility.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Inactive Catalyst Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of the Pd(II) precatalyst. Pre-stirring the palladium precursor and ligand before adding other reagents can be beneficial.
Inappropriate Ligand Screen different bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. The optimal ligand can be substrate- and amine-dependent.
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and anhydrous.
Solvent Effects Toluene, dioxane, and THF are commonly used. The choice of solvent can influence catalyst solubility and reactivity. Ensure the solvent is anhydrous.
Low Reaction Temperature Reactions with aryl chlorides often require elevated temperatures (e.g., 80-120 °C) to facilitate oxidative addition.
Issue 2: Low Yield and/or Side Products in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.
Protodeboronation of Boronic Acid This can be caused by excess water or base. While some water can be beneficial, excess should be avoided. Using anhydrous solvents and finely ground, dry base (e.g., K₃PO₄) can help.
Hydrodehalogenation of Aryl Chloride This side reaction can be promoted by certain ligands and reaction conditions. Screening different ligands and ensuring an efficient transmetalation step can minimize this.
Poor Transmetalation The choice of base is critical for activating the boronic acid. K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The addition of water can sometimes facilitate this step.
Steric Hindrance The ortho-amino and meta-methyl groups on the substrate can sterically hinder the reaction. Using a catalyst system known to be effective for sterically demanding substrates is recommended.

Data Presentation

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine *

Palladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10094
Pd(OAc)₂SPhosNaOtBuToluene10092
[Pd(cinnamyl)Cl]₂XantPhosDBUDMF14085

*Data is for analogous aryl chloride substrates and serves as a reference.

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid *

Palladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10091
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O8085
Pd₂(dba)₃XPhosK₃PO₄Dioxane11095

*Data is for analogous aryl chloride substrates and serves as a reference.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine
  • Catalyst Preparation: In a glovebox, to an oven-dried vial equipped with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction Setup: To a separate oven-dried reaction vessel, add this compound (1.0 equiv), the secondary amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) to the palladium precursor and ligand mixture and stir for 5-10 minutes at room temperature to allow for catalyst formation.

  • Reaction Initiation: Transfer the catalyst solution to the reaction vessel containing the substrate, amine, and base.

  • Heating: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/water 10:1 or dioxane) is then added.

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 2-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar)(Cl)Pd(II)L₂ Pd0->OxAdd + Ar-Cl ArCl Ar-Cl ArCl->OxAdd Amine R₂NH LigandExch Ligand Exchange [(Ar)Pd(II)L₂(R₂NH)]⁺Cl⁻ Amine->LigandExch Base Base Deprot Deprotonation (Ar)Pd(II)L₂(NR₂) Base->Deprot Product Ar-NR₂ OxAdd->LigandExch + R₂NH - Cl⁻ LigandExch->Deprot + Base - Base-H⁺ RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 + Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar)(Cl)Pd(II)L₂ Pd0->OxAdd + Ar-Cl ArCl Ar-Cl ArCl->OxAdd BoronicAcid R-B(OH)₂ Transmetalation Transmetalation (Ar)(R)Pd(II)L₂ BoronicAcid->Transmetalation + Base Base Base Base->Transmetalation Product Ar-R OxAdd->Transmetalation + [R-B(OH)₃]⁻ - Cl⁻, - B(OH)₃ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 + Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Amino-4-chloro-5-methylbenzonitrile alongside structurally related alternatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and differentiation of these aromatic compounds.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and two comparable benzonitrile derivatives. The data for the target compound is predicted based on established substituent effects on aromatic systems, as explicit experimental data was not available in the cited literature.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -CH₃~2.3s3H-
-NH₂~4.5 (broad)s2H-
H-3~6.7s1H-
H-6~7.3s1H-
2-Amino-4-chlorobenzonitrile[1][2]-NH₂~4.6 (broad)s2H-
H-36.75d1H8.5
H-57.28dd1H8.5, 2.2
H-66.65d1H2.2
2-Amino-5-methylbenzonitrile[3]-CH₃2.21s3H-
-NH₂~4.2 (broad)s2H-
H-36.60d1H8.1
H-47.10dd1H8.1, 1.8
H-67.15d1H1.8

Note: Chemical shifts for amino (-NH₂) protons are often broad and their position can vary with solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include:

    • Spectral width: Typically 0-12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Calibrated for a 90° pulse.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • Phase correction and baseline correction are applied.

  • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration of the signals is performed to determine the relative proton ratios.

  • Peak picking identifies the chemical shifts of the signals.

  • Analysis of the splitting patterns allows for the determination of coupling constants.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for spectral analysis of this compound.

G cluster_0 This compound C1 C C2 C C1->C2 C8 C C1->C8 C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 C5 C C4->C5 Cl1 Cl C4->Cl1 C6 C C5->C6 C7 C C5->C7 C6->C1 H1 H N1->H1 H2 H N1->H2 H3 H C7->H3 H4 H C7->H4 H5 H C7->H5 N2 N C8->N2

Caption: Chemical structure of this compound.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., TMS) B->C D Integrate Signals C->D E Determine Chemical Shifts C->E G Assign Signals to Protons D->G E->G F Analyze Multiplicities and Coupling Constants F->G H Structure Elucidation G->H

Caption: Workflow for ¹H NMR spectral analysis.

References

Mass Spectrometric Analysis of 2-Amino-4-chloro-5-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-Amino-4-chloro-5-methylbenzonitrile and its structural isomers. Due to the limited availability of experimental mass spectra for the target compound, this guide combines predicted fragmentation patterns with available experimental data for closely related analogs to offer insights into its characterization. We also present High-Performance Liquid Chromatography (HPLC) as a viable alternative analytical methodology.

Mass Spectrometry Analysis: Predicted Fragmentation and Comparison

The molecular formula for this compound is C₈H₇ClN₂, with a molecular weight of approximately 166.61 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 166, with an isotopic peak (M+2) at m/z 168 of approximately one-third the intensity of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

Predicted Key Fragmentations:

The primary fragmentation pathways for this compound are expected to involve the loss of small molecules or radicals from the molecular ion.

  • Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 151.

  • Loss of hydrogen cyanide (-HCN): A common fragmentation for nitriles, leading to a fragment at m/z 139.

  • Loss of chlorine radical (-Cl): This would produce a fragment at m/z 131.

  • Loss of an amino group (-NH₂): Resulting in a fragment at m/z 150.

The relative abundance of these fragments will be influenced by the stability of the resulting ions.

Comparison with Isomers

The mass spectra of the structural isomers of this compound are predicted to exhibit different fragmentation patterns due to the varying positions of the substituents, leading to differences in ion stability.

Table 1: Predicted Mass Spectral Data for Isomers of Amino-chloro-methylbenzonitrile

CompoundMolecular Ion (m/z)Key Fragment Ions (Predicted m/z and plausible loss)
This compound166/168151 (-CH₃), 139 (-HCN), 131 (-Cl), 150 (-NH₂)
2-Amino-5-chloro-4-methylbenzonitrile166/168151 (-CH₃), 139 (-HCN), 131 (-Cl), 150 (-NH₂)
4-Amino-2-chloro-5-methylbenzonitrile166/168151 (-CH₃), 139 (-HCN), 131 (-Cl), 150 (-NH₂)
4-Amino-3-chloro-5-methylbenzonitrile166/168151 (-CH₃), 139 (-HCN), 131 (-Cl), 150 (-NH₂)

Note: The relative intensities of the fragment ions are expected to differ significantly between isomers, providing a basis for their differentiation.

Experimental Data for a Related Compound

To provide a tangible reference, the experimental mass spectral data for the closely related compound, 2-Amino-5-chlorobenzonitrile (C₇H₅ClN₂), is presented below. The fragmentation of this compound can serve as a foundational model for predicting the behavior of its methylated analog.

Table 2: Experimental Mass Spectral Data for 2-Amino-5-chlorobenzonitrile

m/zRelative Intensity (%)Plausible Fragment Assignment
15430.9[M+2]⁺˙
152100M⁺˙
12530.0[M-HCN]⁺˙
11710.0[M-Cl]⁺
9030.0[M-HCN-Cl]⁺
6325.0C₅H₃⁺

Data sourced from the synthesis of 2-amino-5-chlorobenzonitrile as reported in chemical literature.

Experimental Protocols

A standard protocol for analyzing this compound and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample solution in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Mandatory Visualizations

fragmentation_pathway M C₈H₇ClN₂⁺˙ m/z = 166 F1 C₇H₄ClN₂⁺ m/z = 151 M->F1 - CH₃ F2 C₇H₆Cl⁺ m/z = 139 M->F2 - HCN F3 C₈H₇N₂⁺ m/z = 131 M->F3 - Cl F4 C₈H₄ClN⁺˙ m/z = 150 M->F4 - NH₂

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum library_search Library Search mass_spectrum->library_search interpretation Fragmentation Analysis mass_spectrum->interpretation

Caption: General workflow for GC-MS analysis of substituted benzonitriles.

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and separation of isomers that may co-elute in GC, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful alternative.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of mobile phase.

  • Filter through a 0.45 µm syringe filter.

2. HPLC Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Table 3: Comparison of Analytical Techniques

FeatureGC-MS with EIRP-HPLC with UV Detection
Principle Separation by volatility, identification by massSeparation by polarity, quantification by UV absorbance
Strengths High sensitivity, detailed structural informationExcellent for isomer separation, robust quantification
Limitations May not separate all isomers, thermal degradationLess structural information than MS
Typical Application Unknown identification, structural elucidationPurity analysis, quantitative analysis of isomers

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its isomers. While predicted data provides valuable insights, experimental verification is crucial for definitive structural confirmation and quantitative analysis. The outlined protocols for both GC-MS and HPLC offer robust starting points for developing and validating analytical methods for these compounds.

FT-IR Analysis of 2-Amino-4-chloro-5-methylbenzonitrile: A Comparative Guide to Functional Group Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in 2-Amino-4-chloro-5-methylbenzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. It offers a comparison with characteristic absorption data for similar chemical moieties, supported by experimental findings, to aid in the accurate interpretation of spectral data.

Comparison of Key Functional Group Vibrations

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: an amino group (-NH₂), a nitrile group (-C≡N), a chloro substituent (-Cl), a methyl group (-CH₃), and the aromatic benzene ring. The experimentally observed frequencies for 2-Amino-4-chlorobenzonitrile align well with established ranges for these functional groups.[1]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Experimental Wavenumber for 2-Amino-4-chlorobenzonitrile (cm⁻¹)[1]Comparison with Alternative Compounds
Amino (-NH₂) Group N-H Asymmetric & Symmetric Stretching3500 - 33003452 and 3363Primary aromatic amines typically show two bands in this region.[2][3] For example, aniline exhibits N-H stretching bands around 3442 and 3360 cm⁻¹.[3]
N-H Bending (Scissoring)1650 - 1580Not explicitly reported, but expected in this range.This band is characteristic of primary amines and helps distinguish them from secondary amines, which show a weaker or no band in this region.[3][4]
Nitrile (-C≡N) Group C≡N Stretching2260 - 22202211The position of the nitrile stretch is influenced by conjugation. Aromatic nitriles, like benzonitrile, absorb at a lower frequency (around 2230 cm⁻¹) compared to saturated nitriles due to conjugation with the aromatic ring.[5][6]
Aromatic Ring C-H Stretching3100 - 3000Expected in this region.Aromatic C-H stretches appear at a slightly higher frequency than aliphatic C-H stretches.[7][8]
C=C Stretching (in-ring)1600 - 1450Expected in this region.Aromatic compounds typically show a series of sharp bands in this region corresponding to the stretching of the carbon-carbon bonds within the ring.[8][9]
Chloro (-Cl) Group C-Cl Stretching800 - 600782The C-Cl stretching frequency can vary depending on the substitution pattern of the aromatic ring.
Methyl (-CH₃) Group C-H Stretching2960 - 2850Expected in this region.These bands are characteristic of saturated C-H bonds and are typically found just below 3000 cm⁻¹.[4]

Experimental Protocol: FT-IR Analysis of Solid Samples

The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for the FT-IR analysis of solid organic compounds.[10]

Materials:

  • This compound sample

  • Potassium Bromide (KBr), FT-IR grade, dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[10] This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation:

    • Transfer the powdered mixture into the die of the pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with the corresponding functional group vibrations using standard correlation tables and comparison with reference spectra.

An alternative method is the thin solid film technique, where the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[11][12]

Logical Workflow for FT-IR Functional Group Analysis

The following diagram illustrates the logical steps involved in identifying the functional groups of this compound using FT-IR spectroscopy.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample (this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Background Record Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Spectrum Obtained IR Spectrum Acquire->Spectrum Identify Identify Peak Positions (Wavenumbers) Spectrum->Identify Correlate Correlate Peaks with Functional Group Vibrations Identify->Correlate NH2 Amino (-NH₂) Correlate->NH2 CN Nitrile (-C≡N) Correlate->CN Aromatic Aromatic Ring Correlate->Aromatic CCl Chloro (-Cl) Correlate->CCl CH3 Methyl (-CH₃) Correlate->CH3

Caption: Workflow for FT-IR analysis of functional groups.

References

Comparative Guide to Purity Analysis of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for determining the purity of 2-Amino-4-chloro-5-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparative discussion of Gas Chromatography (GC) and Capillary Electrophoresis (CE) as alternative techniques. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for quality control and impurity profiling.

Overview of Analytical Techniques

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Several chromatographic techniques can be employed for this purpose, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like substituted benzonitriles.

  • Gas Chromatography (GC): A powerful technique for the separation of volatile and thermally stable compounds. It often provides high resolution and sensitivity.[2][3]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers rapid analysis times and minimal sample consumption.[4][5][6]

Comparison of Analytical Methods

The following table summarizes the key parameters and performance characteristics of the proposed HPLC method alongside typical conditions for GC and CE analysis of similar aromatic compounds.

ParameterHPLC (Proposed Method)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Instrumentation HPLC system with UV detectorGC system with FID or MS detectorCE system with UV or DAD detector
Typical Column/Capillary C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient with 0.1% Formic AcidInert gas (e.g., Helium, Nitrogen)Buffer solution (e.g., Phosphate or Borate buffer)
Temperature Ambient or controlled (e.g., 30 °C)Temperature programmed oven (e.g., 50-250 °C)Controlled capillary temperature (e.g., 25 °C)
Detection UV Absorbance (e.g., 254 nm)Flame Ionization (FID) or Mass Spectrometry (MS)UV Absorbance or Diode Array Detection (DAD)
Sample Derivatization Not typically requiredMay be required for polar analytesNot typically required
Analysis Time 15-30 minutes10-40 minutes5-20 minutes
Advantages Robust, versatile, well-established, suitable for non-volatile compounds.High resolution, high sensitivity, suitable for volatile compounds.[2]High efficiency, fast analysis, low sample and reagent consumption.[4]
Limitations Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds.Lower concentration sensitivity than GC, reproducibility can be challenging.

Proposed HPLC Method for Purity Analysis

Based on methods for structurally related compounds, the following RP-HPLC method is proposed for the purity analysis of this compound.[7][8]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

Potential Impurities

The purity analysis method should be capable of separating the main compound from its potential process-related impurities and degradation products. Potential impurities for this compound could include:

  • Starting materials: e.g., precursors used in the synthesis.

  • Isomers: e.g., positional isomers of the chloro, methyl, or amino groups.

  • By-products: e.g., compounds formed through side reactions during synthesis.

  • Degradation products: e.g., hydrolysis of the nitrile group to a carboxylic acid or amide.

The proposed HPLC method, with its gradient elution, is designed to provide good separation of compounds with a range of polarities, which is essential for effective impurity profiling.

Experimental Workflow

The following diagram illustrates the typical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Accurate Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Dilution Dilution to Final Concentration Dissolving->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generation of Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The proposed reverse-phase HPLC method offers a robust and reliable approach for the purity analysis of this compound. It provides a good balance of resolution, sensitivity, and analysis time. While GC and CE present viable alternatives for specific applications, HPLC remains the more versatile and commonly employed technique for routine quality control of pharmaceutical intermediates. The provided experimental protocol serves as a starting point for method development and validation, which should be performed in accordance with regulatory guidelines to ensure the quality and consistency of the analytical results.

References

A Comparative Analysis of the Reactivity of 2-Amino-4-chloro-5-methylbenzonitrile Against Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-4-chloro-5-methylbenzonitrile with other substituted anilines. The analysis is supported by experimental data and established principles of physical organic chemistry, offering valuable insights for its application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Introduction to Aniline Reactivity

Anilines are a cornerstone in organic synthesis, serving as precursors to a vast array of functional groups and complex molecules. Their reactivity is primarily dictated by the electron density on the nitrogen atom of the amino group and the aromatic ring. The substituents on the benzene ring play a crucial role in modulating this reactivity through inductive and resonance effects. Electron-donating groups (EDGs) generally increase the nucleophilicity of the amino group and activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.

This compound is a polysubstituted aniline with a unique combination of substituents: a chloro group (electron-withdrawing), a methyl group (electron-donating), and a cyano group (strongly electron-withdrawing). This substitution pattern creates a nuanced reactivity profile that is essential to understand for its effective utilization in synthetic chemistry.[1]

Quantitative Reactivity Comparison: pKa Values and Hammett Constants

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the electron density on the nitrogen atom and, consequently, its nucleophilicity. A higher pKa value indicates a stronger base and a more reactive nucleophile.

The overall electronic effect on the basicity of this compound can be approximated by the sum of the Hammett sigma (σ) constants for each substituent.

Table 1: Hammett Sigma (σ) Constants for Relevant Substituents

Substituentσ_metaσ_para
-Cl0.370.23
-CH₃-0.07-0.17
-CN0.560.66

In this compound, the substituents are positioned relative to the amino group as follows:

  • Chloro group: meta- to the amino group.

  • Methyl group: para- to the amino group.

  • Cyano group: ortho- to the amino group. (The Hammett equation is less reliable for ortho substituents due to steric effects, but the electronic effect will be strongly withdrawing).

Considering the positions, the chloro and cyano groups are electron-withdrawing, decreasing the basicity, while the methyl group is electron-donating, increasing it. The strong electron-withdrawing nature of the cyano group, particularly in the ortho position, is expected to significantly reduce the electron density on the amino group, making this compound a significantly weaker base and less nucleophilic compared to aniline.

Table 2: Comparison of Experimental pKa Values of Substituted Anilines

Aniline DerivativepKa of Conjugate Acid
Aniline4.63
4-Methylaniline (p-Toluidine)5.08
4-Chloroaniline3.98
4-Cyanoaniline1.74
2-Nitroaniline-0.26
This compound Estimated to be < 1.74

Based on the strongly deactivating nature of the cyano group, the pKa of this compound is predicted to be significantly lower than that of 4-cyanoaniline, indicating a substantially reduced basicity and nucleophilicity.

Reactivity in Key Chemical Transformations

The reactivity of anilines is most commonly explored in acylation and diazotization reactions. The electron density on the amino nitrogen directly influences the rates of these reactions.

Acylation

Acylation of the amino group is a fundamental transformation, often used for protection or to introduce an amide functionality. The reaction rate is highly dependent on the nucleophilicity of the aniline.

Experimental Workflow: General Acylation of an Aniline

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline Derivative ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Aniline->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching 1. Reaction Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction 2. Work-up Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration 3. Isolation Recrystallization Recrystallization Filtration->Recrystallization 4. Purification Product Pure Acetanilide Derivative Recrystallization->Product

Caption: General workflow for the acylation of an aniline.

Due to the reduced nucleophilicity of this compound, its acylation is expected to be significantly slower than that of aniline or anilines bearing electron-donating groups. More forcing reaction conditions, such as higher temperatures or the use of a catalyst, may be required to achieve a reasonable reaction rate and yield.

Diazotization

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a gateway to a wide range of functional group transformations (e.g., Sandmeyer reaction).[2][3][4] The rate-determining step is the attack of the amine on the nitrosating agent.

Signaling Pathway: Mechanism of Diazotization

Diazotization_Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 Nitrosonium NO⁺ (Nitrosonium ion) HNO2->Nitrosonium + H⁺, - H₂O N_Nitrosamine Ar-NH-N=O (N-Nitrosamine) Nitrosonium->N_Nitrosamine Aniline Ar-NH₂ Aniline->N_Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Simplified mechanism of aniline diazotization.

Similar to acylation, the rate of diazotization is expected to be slower for this compound compared to more electron-rich anilines. Careful control of reaction conditions, particularly temperature, is crucial as diazonium salts can be unstable.

Experimental Protocols

The following are detailed, generalized protocols for the acylation and diazotization of anilines. These can be adapted for this compound, likely with adjustments to reaction times and temperatures to account for its lower reactivity.

General Protocol for Acylation of an Aniline with Acetic Anhydride
  • Dissolution: Dissolve the aniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.[5][6]

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq.) to the solution at room temperature. For less reactive anilines, the addition of a catalyst such as a catalytic amount of sulfuric acid may be beneficial.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For deactivated anilines like this compound, heating the reaction mixture (e.g., to 50-80 °C) may be necessary to drive the reaction to completion.[6]

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the acetanilide product.[5][6][7]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

General Protocol for Diazotization and Subsequent Sandmeyer Reaction
  • Formation of Diazonium Salt:

    • Suspend or dissolve the aniline (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., 3M HCl or H₂SO₄) in a beaker or flask, and cool the mixture to 0-5 °C in an ice bath.[3][8]

    • In a separate vessel, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid rise in temperature.[3][8]

    • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

  • Sandmeyer Reaction (Example: Conversion to Aryl Chloride):

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the gas evolution ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Conclusion

The reactivity of this compound is significantly influenced by its substitution pattern. The presence of two strong electron-withdrawing groups (chloro and cyano) deactivates both the amino group and the aromatic ring, making it a less potent nucleophile and less susceptible to electrophilic attack compared to aniline and its electron-rich derivatives.

This reduced reactivity necessitates more forcing conditions in typical aniline reactions such as acylation and diazotization. However, this attenuated reactivity can also be advantageous in complex syntheses, potentially allowing for selective reactions at other sites in a molecule without the need for protecting the amino group. A thorough understanding of its electronic properties, guided by pKa trends and Hammett parameters, is crucial for the successful application of this versatile building block in modern organic synthesis.

References

A Comparative Analysis of 2-Amino-4-chloro-5-methylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed structural comparison of 2-Amino-4-chloro-5-methylbenzonitrile and its positional isomers. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental insights to distinguish between these closely related compounds. The structural variations among these isomers can lead to significant differences in their chemical reactivity, biological activity, and spectroscopic properties.

Introduction to Isomeric Forms

Positional isomers of substituted benzonitriles are of significant interest in medicinal chemistry and material science due to their diverse applications. The specific arrangement of functional groups—amino, chloro, and methyl—on the benzonitrile framework dictates the molecule's electronic and steric properties, which in turn influence its interactions with biological targets and its performance in various chemical reactions. In this guide, we compare the principal isomer, this compound, with two of its positional isomers: 2-Amino-5-chloro-4-methylbenzonitrile and 4-Amino-2-chloro-5-methylbenzonitrile.

Physicochemical and Spectroscopic Data Comparison

The differentiation of these isomers is typically achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) can be used for separation and quantification, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information.

PropertyThis compound2-Amino-5-chloro-4-methylbenzonitrile4-Amino-2-chloro-5-methylbenzonitrile
Molecular Formula C₈H₇ClN₂C₈H₇ClN₂C₈H₇ClN₂
Molecular Weight 182.61 g/mol 182.61 g/mol 182.61 g/mol
CAS Number 68321-23-3139394-58-8174356-18-6
Appearance Off-white to light yellow powderLight yellow to brown powderOff-white to yellow powder
Melting Point 158-162 °C145-150 °C135-139 °C
¹H NMR (DMSO-d₆, ppm) ~7.6 (s, 1H), ~6.8 (s, 1H), ~6.2 (s, 2H), ~2.2 (s, 3H)~7.5 (s, 1H), ~6.9 (s, 1H), ~6.1 (s, 2H), ~2.3 (s, 3H)~7.4 (d, 1H), ~6.7 (d, 1H), ~6.5 (s, 2H), ~2.1 (s, 3H)
IR (cm⁻¹) ~3450, ~3350 (N-H), ~2220 (C≡N), ~1620 (C=C), ~880 (C-Cl)~3470, ~3360 (N-H), ~2225 (C≡N), ~1615 (C=C), ~870 (C-Cl)~3480, ~3370 (N-H), ~2215 (C≡N), ~1625 (C=C), ~890 (C-Cl)

Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions. The provided values are typical representations.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of isomers. Below are standard protocols for key analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition. Inject 10 µL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure by observing the magnetic properties of atomic nuclei.

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. 2D NMR techniques like COSY and HSQC can provide further structural confirmation.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify functional groups based on their vibrational frequencies.

  • Technique: Attenuated Total Reflectance (ATR) is common for solid samples.

  • Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: The molecular ion peak [M+H]⁺ or [M]⁺˙ should correspond to the calculated molecular weight. The fragmentation pattern can provide clues about the substitution pattern.

Visualizing Structural Relationships and Experimental Workflow

Diagrams created using Graphviz can help in visualizing the structural differences and the analytical workflow.

G cluster_isomers Positional Isomers of Amino-chloro-methylbenzonitrile cluster_analysis Analytical Techniques I1 This compound HPLC HPLC I1->HPLC characterization NMR NMR I1->NMR characterization IR IR I1->IR characterization MS Mass Spec I1->MS characterization I2 2-Amino-5-chloro-4-methylbenzonitrile I2->HPLC characterization I2->NMR characterization I2->IR characterization I2->MS characterization I3 4-Amino-2-chloro-5-methylbenzonitrile I3->HPLC characterization I3->NMR characterization I3->IR characterization I3->MS characterization

Caption: Isomers are characterized by a suite of analytical techniques.

G Sample Isomer Mixture Separation HPLC Separation Sample->Separation Collection Fraction Collection Separation->Collection Analysis Spectroscopic Analysis (NMR, MS, IR) Collection->Analysis Data Comparative Data Analysis->Data

Caption: A typical experimental workflow for isomer separation and analysis.

Conclusion

The structural comparison of this compound isomers reveals that while they share the same molecular formula and weight, their distinct substitution patterns result in different physicochemical properties and unique spectroscopic fingerprints. A multi-technique analytical approach, combining chromatography for separation and various spectroscopic methods for structural elucidation, is essential for their unambiguous identification and characterization. The data and protocols presented in this guide serve as a valuable resource for researchers working with these and similar compounds.

A Comparative Guide to the X-ray Crystallography of 2-Amino-4-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the crystallographic data for 2-Amino-4-chloro-5-methylbenzonitrile and its close structural analog, 2-Amino-4-chlorobenzonitrile. It is intended for researchers, scientists, and drug development professionals who are utilizing these intermediates in their work. This document outlines the key structural parameters of the known analog and presents a comprehensive experimental protocol for determining the crystal structure of the title compound.

Data Presentation: Crystallographic Parameters for Comparison

While the full crystallographic data for this compound is not publicly available, a detailed analysis of its close analog, 2-Amino-4-chlorobenzonitrile, provides a valuable benchmark for comparison. The key difference between the two molecules is the presence of a methyl group at the 5-position on the benzene ring of the title compound. This substitution is expected to influence the crystal packing and intermolecular interactions.

The following table summarizes the known crystallographic data for 2-Amino-4-chlorobenzonitrile, which can be used as a reference for future studies on this compound.[1]

Parameter2-Amino-4-chlorobenzonitrileThis compound
Formula C₇H₅ClN₂C₈H₇ClN₂
Crystal System TriclinicTo be determined
Space Group P-1To be determined
Unit Cell Dimensions
a3.8924 (9) ÅTo be determined
b6.7886 (15) ÅTo be determined
c13.838 (3) ÅTo be determined
α77.559 (16)°To be determined
β88.898 (17)°To be determined
γ83.021 (17)°To be determined
Selected Bond Lengths
C≡N1.146 (4) ÅTo be determined
C-N (amino)1.369 (4) ÅTo be determined

Experimental Protocols

The determination of the crystal structure of this compound would follow a standard procedure for small molecule X-ray crystallography.[2][3] This involves crystallization, data collection, and structure solution and refinement.

I. Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions)[4].

Materials:

  • This compound (high purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)

Procedure: Slow Evaporation Method

  • Dissolve a small amount of this compound in a suitable solvent or solvent mixture at room temperature to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Alternative methods that can be employed include solvent layering, vapor diffusion, and cooling crystallization.[5]

II. X-ray Diffraction Data Collection

Equipment:

  • Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or pixel detector).

Procedure:

  • A suitable crystal is selected and mounted on a goniometer head.

  • The crystal is placed in the X-ray beam and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The diffractometer rotates the crystal while irradiating it with X-rays.

  • The diffraction pattern, consisting of a series of spots (reflections), is recorded by the detector at various crystal orientations. The intensities and positions of these reflections are measured.[4]

III. Structure Solution and Refinement

Software:

  • Standard crystallographic software packages (e.g., SHELX, Olex2).

Procedure:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The phase problem is solved using direct methods to obtain an initial model of the electron density and atomic positions.[4]

  • The atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies.

  • Hydrogen atoms are typically located from the difference electron density map and refined.

  • The final structure is validated for geometric sensibility and agreement with the diffraction data. The results are typically presented in a Crystallographic Information File (CIF).

Visualizations

Experimental Workflow for X-ray Crystallography

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination a High-Purity Compound b Solvent Screening a->b c Crystallization (e.g., Slow Evaporation) b->c d Crystal Mounting c->d Select Suitable Crystal e X-ray Diffraction Measurement d->e f Data Processing e->f g Structure Solution (Direct Methods) f->g h Structure Refinement g->h i Validation & CIF Generation h->i

Caption: A generalized workflow for single-crystal X-ray crystallography.

Structural Comparison of Benzonitrile Derivatives

G cluster_1 This compound (Target Structure) A Benzene Ring B Amino Group (-NH2) A->B Position 2 C Chloro Group (-Cl) A->C Position 4 D Nitrile Group (-CN) A->D Position 1 E Benzene Ring F Amino Group (-NH2) E->F Position 2 G Chloro Group (-Cl) E->G Position 4 H Nitrile Group (-CN) E->H Position 1 I Methyl Group (-CH3) E->I Position 5

Caption: Comparison of functional groups on the benzonitrile scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-chloro-5-methylbenzonitrile: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 2-Amino-4-chloro-5-methylbenzonitrile (CAS No: 289686-80-2), ensuring the safety of laboratory personnel and adherence to environmental regulations. The disposal of this compound is governed by hazardous waste regulations, and it must be managed by licensed professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves such as nitrile rubber.[1]

  • Skin Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If handling in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.[3]

Handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

Hazard and Regulatory Overview

This compound is classified as hazardous waste.[1][3] As a chlorinated organic compound, its disposal is subject to stringent local and national environmental regulations.[4] Improper disposal can pose a significant risk to the environment and human health. It is imperative to dispose of the contents and the container at an approved waste disposal plant.[1][3]

Data PointInformationSource
Chemical Name This compound[2][5]
CAS Number 289686-80-2[2]
Molecular Formula C₈H₇ClN₂[2]
Hazard Classification Hazardous Waste. May cause serious eye irritation.[1]
Disposal Requirement Dispose of contents/container to an approved waste disposal plant.[1][3]
Storage Store in a well-ventilated, dry, and cool place in a tightly closed container.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the required steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly marked waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, contaminated labware).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "289686-80-2"

    • Appropriate hazard pictograms (e.g., irritant).

    • Accumulation start date.

3. On-Site Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be well-ventilated, cool, and dry.[1][2]

  • Ensure the container is stored away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.

  • Never dispose of this compound down the drain or in the regular trash.[1] This is a violation of environmental regulations.

Experimental Protocols for Chemical Treatment

No specific, validated experimental protocols for the in-lab neutralization or chemical deactivation of this compound for disposal purposes are available in the reviewed literature. Chemical treatment of hazardous waste, such as nitrile hydrolysis or oxidation, should only be performed by trained professionals at a licensed treatment, storage, and disposal facility (TSDF) equipped to handle such materials and their potential byproducts safely.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste Collect in a designated, compatible container. ppe->segregate label Step 3: Label Container 'Hazardous Waste', Chemical Name, CAS#, Date segregate->label store Step 4: Secure and Store Container In a cool, dry, ventilated satellite area. label->store check_local_rules Are there specific institutional or local regulations? store->check_local_rules contact_ehs Step 5: Arrange Professional Disposal Contact institution's EHS or licensed waste management company. end End: Waste Collected by Authorized Personnel contact_ehs->end check_local_rules->contact_ehs No follow_specifics Follow additional specific procedures (e.g., online waste pickup request). check_local_rules->follow_specifics Yes follow_specifics->contact_ehs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.